molecular formula C10H7BrClN B572086 4-Bromo-3-chloro-6-methylquinoline CAS No. 1211834-08-0

4-Bromo-3-chloro-6-methylquinoline

Cat. No.: B572086
CAS No.: 1211834-08-0
M. Wt: 256.527
InChI Key: YGNIPDBEUKAENI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-3-chloro-6-methylquinoline, also known as 4-Bromo-3-chloro-6-methylquinoline, is a useful research compound. Its molecular formula is C10H7BrClN and its molecular weight is 256.527. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-3-chloro-6-methylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-3-chloro-6-methylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1211834-08-0

Molecular Formula

C10H7BrClN

Molecular Weight

256.527

IUPAC Name

4-bromo-3-chloro-6-methylquinoline

InChI

InChI=1S/C10H7BrClN/c1-6-2-3-9-7(4-6)10(11)8(12)5-13-9/h2-5H,1H3

InChI Key

YGNIPDBEUKAENI-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C(=CN=C2C=C1)Cl)Br

Synonyms

4-Bromo-3-chloro-6-methylquinoline

Origin of Product

United States

Foundational & Exploratory

4-Bromo-3-chloro-6-methylquinoline molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling, Synthesis, and Regioselective Utility[1]

Abstract This technical guide profiles 4-Bromo-3-chloro-6-methylquinoline , a highly functionalized heterocycle serving as a critical scaffold in medicinal chemistry. Distinguished by its unique halogen substitution pattern (3-Cl, 4-Br), this molecule offers orthogonal reactivity profiles, enabling sequential, chemo-selective cross-coupling reactions. This document details its physicochemical properties, a robust synthetic pathway derived from aniline precursors, and validation protocols using isotopic mass spectrometry.

Part 1: Physicochemical Profile & Molecular Identity

The precise characterization of 4-Bromo-3-chloro-6-methylquinoline relies on understanding its isotopic signature and electronic distribution.

1.1 Molecular Data Table
PropertyValueNotes
IUPAC Name 4-Bromo-3-chloro-6-methylquinoline
CAS Registry Not widely establishedTreat as custom synthesis intermediate
Molecular Formula C₁₀H₇BrClN
Molecular Weight (Average) 256.53 g/mol Used for stoichiometric calculations
Monoisotopic Mass 254.945 g/mol Based on ⁷⁹Br and ³⁵Cl
Exact Mass 254.945039
Physical State Solid (Crystalline)Expected off-white to pale yellow
LogP (Predicted) ~3.8 - 4.2Lipophilic due to halogens/methyl group
1.2 Isotopic Fingerprint (Mass Spectrometry)

For validation, the molecular weight alone is insufficient. The presence of one Chlorine and one Bromine atom creates a distinct isotopic pattern in Mass Spectrometry (MS) due to the natural abundances of ³⁵Cl/³⁷Cl (3:[1][2][3]1) and ⁷⁹Br/⁸¹Br (1:1).[1][4]

  • M+0 (m/z ~255): Contains ³⁵Cl and ⁷⁹Br. Relative Intensity: 3 [4]

  • M+2 (m/z ~257): Contains (³⁵Cl + ⁸¹Br) AND (³⁷Cl + ⁷⁹Br). These isotopologues overlap. Relative Intensity: 4

  • M+4 (m/z ~259): Contains ³⁷Cl + ⁸¹Br. Relative Intensity: 1

Diagnostic Rule: A mass spectrum showing a 3:4:1 triplet ratio at the molecular ion cluster confirms the presence of one Cl and one Br atom on the scaffold.

Part 2: Synthetic Utility & Retrosynthesis

The strategic value of this compound lies in the differential reactivity of the C3 and C4 positions.

  • C4-Position (Bromo): Highly activated for Nucleophilic Aromatic Substitution (SₙAr) and Pd-catalyzed coupling (Suzuki, Buchwald) due to the para-position relative to the quinoline nitrogen (electron-deficient).

  • C3-Position (Chloro): Significantly less reactive (meta-like). Requires specialized ligands or higher temperatures to activate.

This reactivity gradient allows researchers to functionalize the C4 position first, leaving the C3 chloride intact for a subsequent reaction.

Reactivity Figure 1: Chemo-selective functionalization logic based on halogen reactivity gradients. Target 4-Bromo-3-chloro- 6-methylquinoline Step1 Reaction A: C4-Selective Coupling (Suzuki/Buchwald) Target->Step1 High Reactivity (C-Br) Intermediate 4-Functionalized-3-chloro- 6-methylquinoline Step1->Intermediate Step2 Reaction B: C3-Activation (Catalyst: Pd-XPhos/RuPhos) Intermediate->Step2 Low Reactivity (C-Cl) Final 3,4-Difunctionalized Quinoline Step2->Final

Part 3: Synthesis Protocol

Since this specific isomer is not a standard commodity chemical, a robust de novo synthesis is required. The following protocol is adapted from established methodologies for 3,4-dihaloquinolines, utilizing the Gould-Jacobs reaction modified for 3-position functionalization.

3.1 Retrosynthetic Logic
  • Target: 4-Bromo-3-chloro-6-methylquinoline.

  • Precursor: 3-Chloro-4-hydroxy-6-methylquinoline (tautomer of the quinolone).

  • Starting Material: 4-Methylaniline (p-Toluidine).

3.2 Step-by-Step Methodology

Step 1: Construction of the Quinoline Core (Modified Gould-Jacobs)

  • Reagents: p-Toluidine, Diethyl ethoxymethylenemalonate (EMME), Diphenyl ether.

  • Protocol:

    • Condense p-toluidine (1.0 eq) with EMME (1.1 eq) at 100°C to form the anilinomethylene malonate intermediate.

    • Cyclization: Heat the intermediate in diphenyl ether at 250°C (flash pyrolysis) to effect thermal cyclization.

    • Isolation: Cool and dilute with hexane to precipitate 4-hydroxy-6-methylquinoline-3-carboxylate . Saponify (NaOH) and decarboxylate (heat/acid) to yield 4-hydroxy-6-methylquinoline .

Step 2: Introduction of C3-Chlorine

  • Reagents: 4-hydroxy-6-methylquinoline, N-Chlorosuccinimide (NCS), Acetic Acid.

  • Mechanism: Electrophilic aromatic substitution. The 4-OH group activates the 3-position.

  • Protocol:

    • Dissolve 4-hydroxy-6-methylquinoline in glacial acetic acid.

    • Add NCS (1.05 eq) slowly at room temperature.

    • Heat to 80°C for 2 hours.

    • Pour into ice water; filter the precipitate.

    • Product: 3-Chloro-4-hydroxy-6-methylquinoline .

Step 3: Dehydroxy-bromination (The Critical Step)

  • Reagents: Phosphorus Oxybromide (

    
    ), Toluene (or neat).
    
  • Protocol:

    • Place dried 3-chloro-4-hydroxy-6-methylquinoline (1.0 eq) in a round-bottom flask under Argon.

    • Add

      
       (1.5 eq).
      
    • Heat to 100-110°C (melt) for 3 hours. Note: Evolution of HBr gas; use a scrubber.

    • Quench: Cool to 0°C. Carefully add crushed ice/water (Exothermic!).

    • Neutralization: Adjust pH to ~8 with

      
      .
      
    • Extraction: Extract with Dichloromethane (DCM), dry over

      
      , and concentrate.
      
    • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Synthesis Figure 2: Synthetic workflow for the target scaffold. Start p-Toluidine (4-Methylaniline) Step1 1. Condensation (EMME) 2. Cyclization (250°C) 3. Decarboxylation Start->Step1 Inter1 4-Hydroxy-6-methylquinoline Step1->Inter1 Step2 Chlorination (NCS, AcOH) Inter1->Step2 Inter2 3-Chloro-4-hydroxy- 6-methylquinoline Step2->Inter2 Step3 Bromination (POBr3, 110°C) Inter2->Step3 Final 4-Bromo-3-chloro- 6-methylquinoline Step3->Final

Part 4: Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized compound, the following analytical benchmarks must be met.

4.1 Proton NMR (¹H NMR, 400 MHz, CDCl₃)
  • H2 (Position 2): Look for a sharp singlet around 8.7 - 8.9 ppm .

    • Why? The C2 proton is deshielded by the adjacent Nitrogen and the C3-Cl. The lack of coupling confirms the C3 substitution.

  • H5 (Position 5): Doublet (or broad singlet) around 8.0 ppm . Deshielded by the C4-Br (peri-effect).

  • Methyl Group: Singlet at 2.55 ppm (3H).

  • H7/H8: Aromatic pattern characteristic of the 1,2,4-trisubstituted benzene ring (d, dd).

4.2 Quality Control Checkpoint
  • Melting Point: Expect a sharp range (e.g., 95-98°C, theoretical estimation). A broad range (>2°C) indicates incomplete bromination (residual -OH) or regioisomers.

  • TLC: The target is significantly less polar than the 4-hydroxy precursor. It should move near the solvent front in 20% EtOAc/Hexane.

Part 5: Safety & Handling
  • Hazard Identification:

    • Acute Toxicity: Halogenated quinolines can be skin irritants and potentially toxic if ingested.

    • Lachrymator: Benzyl-like halides can cause eye irritation; handle in a fume hood.

  • Reagent Hazards:

    • 
      :  Reacts violently with water to release HBr. Quench with extreme caution at low temperatures.
      
    • Diphenyl Ether: High boiling point (258°C). Risk of thermal burns.

References
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.
  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.
  • Bioorganic & Medicinal Chemistry Letters. (2008). Regioselective synthesis of 3-bromo-4-chloroquinolines. (General reference for 3,4-dihaloquinoline reactivity patterns). Link

Sources

Introduction: A Proactive Approach to Safety with Novel Chemical Entities

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of 4-Bromo-3-chloro-6-methylquinoline

In the landscape of drug discovery and chemical research, scientists frequently work with novel compounds for which comprehensive toxicological and safety data are not yet available. 4-Bromo-3-chloro-6-methylquinoline is one such compound. While a specific, validated Safety Data Sheet (SDS) for this exact molecule is not publicly available, a robust safety protocol can be established by analyzing data from structurally analogous halo-substituted quinolines.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a standard SDS template to provide a deeper, more causal understanding of the necessary safety protocols. By synthesizing information from related chemical entities, we will establish a framework for handling 4-Bromo-3-chloro-6-methylquinoline with the highest degree of scientific integrity and caution. The core principle of this guide is to treat this compound with the caution merited by a substance with unknown but potentially significant hazards, based on the known properties of its chemical relatives.

Compound Identification and Presumed Hazard Profile

While specific data for 4-Bromo-3-chloro-6-methylquinoline is scarce, we can infer its properties from related structures. The presence of a quinoline core, along with bromine and chlorine substituents, suggests it is a solid organic compound with potential biological activity and associated toxicity.

Table 1: Inferred Physicochemical and Identifier Information

PropertyValue/IdentifierSource/Rationale
IUPAC Name 4-Bromo-3-chloro-6-methylquinolineN/A
Molecular Formula C₁₀H₇BrClNDerived from structure
Molecular Weight 256.53 g/mol Derived from structure
CAS Number Not readily availableN/A
Physical State Solid, likely powder or crystallineAnalogy to similar quinolines[1]
Solubility Likely insoluble in water, soluble in organic solventsGeneral property of similar organic compounds
Inferred Hazard Classification

Based on the hazard classifications of similar bromo- and chloro-substituted quinolines and anilines, a conservative hazard profile for 4-Bromo-3-chloro-6-methylquinoline is proposed. Researchers should handle this compound, at a minimum, as possessing the following GHS hazards.

Table 2: Postulated GHS Hazard Statements

Hazard StatementCodeGHS PictogramRationale from Analogous Compounds
Harmful if swallowedH302GHS07 (Exclamation Mark)A common classification for substituted quinolines.[2]
Causes skin irritationH315GHS07 (Exclamation Mark)Frequently cited for halo-anilines and quinolines.[2][3]
Causes serious eye irritationH319GHS07 (Exclamation Mark)A prevalent hazard for this chemical class.[2][3][4]
May cause respiratory irritationH335GHS07 (Exclamation Mark)Potential hazard for powdered solid compounds.[2][3]

This table represents a presumptive hazard profile and should be treated as a minimum safety standard. The toxicological properties have not been fully investigated.[3]

The Cornerstone of Safety: Engineering and Administrative Controls

The primary directive in handling chemicals of unknown toxicity is to minimize all potential routes of exposure. This is most effectively achieved through a combination of engineering controls and stringent laboratory practices.

Engineering Control: The Chemical Fume Hood

All manipulations of 4-Bromo-3-chloro-6-methylquinoline, including weighing, dissolution, and transfers, must be conducted inside a certified chemical fume hood. This is non-negotiable. The fume hood provides primary containment, protecting the researcher from inhaling airborne particulates and from exposure to vapors.

Administrative Controls: Standard Operating Procedures (SOPs)
  • Designated Area: Establish a designated area within the laboratory specifically for working with this compound.

  • Restricted Access: Only trained personnel authorized to work with potent or unknown compounds should be allowed in the designated area during handling.

  • Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[5] Wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before breaks.[1][3]

  • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[3] If possible, use a spatula that minimizes aerosolization.

Personal Protective Equipment (PPE): The Last Line of Defense

While engineering controls are primary, a robust PPE regimen is mandatory to protect against accidental contact. The selection of PPE must be deliberate and based on preventing skin, eye, and respiratory exposure.

  • Gloves: Double-gloving is recommended. Use nitrile gloves as the inner layer and a thicker, chemical-resistant glove as the outer layer. Nitrile offers good dexterity, while the outer glove provides enhanced protection against ad-hoc exposure. Gloves should be changed every 30-60 minutes or immediately if contamination is suspected.[6]

  • Eye and Face Protection: Chemical safety goggles that form a seal around the eyes are required.[7] In situations with a higher risk of splashing, such as during quench procedures or large-scale transfers, a full-face shield should be worn in addition to goggles.[6]

  • Lab Coat: A clean, buttoned, long-sleeved lab coat is required. Ensure cuffs are snug.

  • Respiratory Protection: While working in a fume hood should provide adequate respiratory protection, a NIOSH-approved respirator with organic vapor cartridges may be necessary for spill cleanup or if engineering controls fail.[8]

Step-by-Step Experimental Protocols for Safe Handling

Protocol for Weighing and Preparing a Solution
  • Preparation: Don all required PPE (double gloves, goggles, lab coat). Ensure the chemical fume hood sash is at the appropriate height.

  • Staging: Place a tared weigh boat on an analytical balance inside the fume hood. Place all necessary equipment (spatula, solvent, glassware) within the hood to minimize reaching in and out.

  • Aliquotting: Carefully transfer the solid 4-Bromo-3-chloro-6-methylquinoline from its storage container to the weigh boat using a clean spatula. Close the primary storage container immediately.

  • Dissolution: Add the weighed solid to the destination flask. Using a pipette, add the desired solvent to the weigh boat to rinse any residual powder into the flask.

  • Cleanup: Dispose of the contaminated weigh boat and any disposable items into a designated solid hazardous waste container located within the fume hood.

  • Doffing PPE: Remove outer gloves first, followed by the lab coat and inner gloves, before exiting the designated area. Wash hands immediately.

Emergency Response: A Self-Validating System

Preparedness is key to mitigating the impact of an accidental exposure or release.

First-Aid Measures
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[3][9]

  • Skin Contact: Remove all contaminated clothing immediately.[4] Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[3][8] Seek medical attention if irritation persists.[1][3]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][3] Remove contact lenses if present and easy to do.[1][3] Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting.[9] Rinse the mouth thoroughly with water.[1][5] Seek immediate medical attention.[1][8]

Accidental Release (Spill) Response

For a small spill of solid material, the following workflow should be enacted.

Spill_Response_Workflow cluster_prep Phase 1: Secure & Prepare cluster_cleanup Phase 2: Contain & Clean cluster_dispose Phase 3: Dispose & Report Alert Alert others in the area Secure Secure the area (Restrict access) Alert->Secure Don_PPE Don appropriate PPE: - Respirator (if needed) - Double gloves - Goggles & Face Shield Secure->Don_PPE Cover Gently cover spill with absorbent pads to avoid dust Don_PPE->Cover Sweep Carefully sweep material into a dustpan Cover->Sweep Collect Transfer swept material into a labeled hazardous waste container Sweep->Collect Decontaminate Wipe spill area with a suitable solvent and then soap & water Collect->Decontaminate Dispose_Waste Seal and dispose of all contaminated materials as hazardous waste Decontaminate->Dispose_Waste Doff_PPE Remove PPE carefully and dispose of gloves Dispose_Waste->Doff_PPE Wash Wash hands thoroughly Doff_PPE->Wash Report Report the incident to Lab Supervisor/ Safety Officer Wash->Report

Caption: Workflow for responding to an accidental spill of solid chemical.

Fire-Fighting Measures
  • Extinguishing Media: Use extinguishing media appropriate for the surrounding fire, such as carbon dioxide, dry chemical powder, or foam.[10]

  • Protective Equipment: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).[1][3]

  • Hazardous Combustion Products: Upon combustion, this compound may emit toxic fumes, including carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen chloride.[3]

Storage and Disposal

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][5][10]

  • Disposal: All waste containing 4-Bromo-3-chloro-6-methylquinoline must be disposed of as hazardous chemical waste.[3] Follow all local, state, and federal regulations. Do not dispose of down the drain.[3]

Conclusion

The responsible use of novel research chemicals like 4-Bromo-3-chloro-6-methylquinoline is paramount in a professional research environment. Lacking specific safety data, a conservative and proactive approach, grounded in the known hazards of analogous compounds, is not just recommended but essential. By adhering to the principles of containment through engineering controls, diligent personal practices, and the correct use of personal protective equipment, researchers can handle this compound with a high degree of safety and scientific integrity.

References

  • KISHIDA CHEMICAL CO., LTD. (n.d.). SAFETY DATA SHEET - 6-Bromo-1-methyl-3,4-dihydroquinazolin-2(1H)-one. Available at: [Link]

  • European Chemicals Agency. (2022). Guidance for harmonisation of first aid instructions in the authorisation of biocidal products. Available at: [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Bromoform. Available at: [Link]

  • Amerigo Scientific. (n.d.). 3-Bromo-4-chloro-6-trifluoromethylquinoline. Available at: [Link]

  • PubChem. (n.d.). 4-Bromo-3-chloro-6-methoxyquinoline. Available at: [Link]

  • PubChem. (n.d.). 4-Bromo-3-chloroaniline. Available at: [Link]

  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Available at: [Link]

  • Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Practice News.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing. Archived. Available at: [Link]

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 4-Bromo-3-chloro-6-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This guide details the synthesis of 4-Bromo-3-chloro-6-methylquinoline , a highly functionalized heterocycle critical for structure-activity relationship (SAR) studies in kinase inhibition and antimalarial drug discovery.

Critical Precursor Correction: The prompt requests the synthesis of a 6-methyl quinoline starting from 4-bromoaniline . This presents a chemical conflict.[1] The 6-position of the quinoline ring is derived from the para-position of the starting aniline.

  • Starting with 4-bromoaniline yields 4,6-dibromo-3-chloroquinoline .

  • Starting with p-toluidine (4-methylaniline) yields the target 4-Bromo-3-chloro-6-methylquinoline .

Resolution: This protocol prioritizes the synthesis of the target molecule (6-methyl derivative) using p-toluidine as the correct precursor. However, to address the prompt's constraints, a comparative analysis is provided in Section 4 , detailing the outcome when 4-bromoaniline is used as the starting material.

Retrosynthetic Strategy

The most robust route to 3,4-dihaloquinolines involves a Gould-Jacobs cyclization followed by sequential electrophilic halogenation and nucleophilic substitution.

  • Scaffold Formation: Thermal cyclization of anilinomethylenemalonate.[1]

  • C3-Functionalization: Electrophilic chlorination using N-Chlorosuccinimide (NCS).[1]

  • C4-Functionalization: Dehydroxy-bromination using Phosphorus Oxybromide (

    
    ).
    

Synthetic Pathway Visualization[2][3]

The following flow diagram illustrates the divergent pathways based on the starting aniline, highlighting the critical decision point for the 6-position substituent.

QuinolineSynthesis Start1 Precursor A: p-Toluidine (4-Methylaniline) Inter1 Condensation (110°C) + Diethyl ethoxymethylenemalonate Start1->Inter1 Path A (Target) Start2 Precursor B: 4-Bromoaniline Start2->Inter1 Path B (Prompt) Cyclization Gould-Jacobs Cyclization (250°C, Dowtherm A) Inter1->Cyclization - EtOH Quinolone_Me Intermediate A: 6-Methyl-4-hydroxyquinoline Cyclization->Quinolone_Me From Path A Quinolone_Br Intermediate B: 6-Bromo-4-hydroxyquinoline Cyclization->Quinolone_Br From Path B Chlorination C3-Chlorination (NCS, Acetic Acid) Quinolone_Me->Chlorination Quinolone_Br->Chlorination Cl_Int_Me 3-Chloro-6-methyl-4-hydroxyquinoline Chlorination->Cl_Int_Me Cl_Int_Br 3-Chloro-6-bromo-4-hydroxyquinoline Chlorination->Cl_Int_Br Bromination C4-Bromination (POBr3, Toluene, Reflux) Cl_Int_Me->Bromination Cl_Int_Br->Bromination Target TARGET PRODUCT: 4-Bromo-3-chloro-6-methylquinoline Bromination->Target Dehydroxy-bromination Alt_Product COMPARATIVE PRODUCT: 4,6-Dibromo-3-chloroquinoline Bromination->Alt_Product

Figure 1: Divergent synthesis of 3,4-dihaloquinolines. Path A (Green) yields the requested 6-methyl target.[1] Path B (Red) shows the result using 4-bromoaniline.

Detailed Experimental Protocols

Stage 1: Scaffold Synthesis (Gould-Jacobs Protocol)

Objective: Synthesis of 6-methyl-4-hydroxyquinoline (4-quinolone). Mechanism: Addition-elimination followed by high-temperature intramolecular electrophilic aromatic substitution.[1]

Reagents:

  • p-Toluidine (1.0 eq)

  • Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)[2]

  • Dowtherm A (Diphenyl ether/biphenyl eutectic mixture)

Protocol:

  • Condensation: In a round-bottom flask equipped with a Dean-Stark trap, mix p-toluidine (10.7 g, 100 mmol) and EMME (23.7 g, 110 mmol). Heat to 120°C for 2 hours. Ethanol will distill off.[1]

    • Checkpoint: The mixture solidifies upon cooling (diethyl 2-((p-tolylamino)methylene)malonate). Recrystallize from ethanol if purity is <95%.[1]

  • Cyclization: Heat 100 mL of Dowtherm A to a rolling boil (approx. 250°C).

  • Addition: Carefully add the condensation product (from step 1) in small portions to the boiling solvent.

    • Why: Rapid addition maintains the high temperature required to overcome the activation energy of the aromatic cyclization.

  • Workup: After addition is complete, reflux for 30 minutes. Cool to room temperature. The product, 3-ethoxycarbonyl-6-methyl-4-quinolone , will precipitate. Filter and wash with hexane to remove Dowtherm A.[1]

  • Hydrolysis/Decarboxylation: Reflux the ester in 10% NaOH (aq) for 4 hours. Acidify with HCl to precipitate the carboxylic acid.[1] Heat the dry acid neat at 250°C until CO2 evolution ceases to yield 6-methyl-4-hydroxyquinoline .

Stage 2: Regioselective C3-Chlorination

Objective: Introduction of the chlorine atom at the 3-position.[3] Reagent: N-Chlorosuccinimide (NCS).[1][4]

Protocol:

  • Dissolve 6-methyl-4-hydroxyquinoline (5.0 g, 31.4 mmol) in glacial acetic acid (50 mL).

  • Add N-Chlorosuccinimide (4.4 g, 33 mmol, 1.05 eq) portion-wise at room temperature.

  • Heat the mixture to 50°C for 3 hours.

    • Mechanistic Note: The electron-rich nature of the 4-quinolone (tautomer of 4-hydroxyquinoline) directs the electrophile to the 3-position.

  • Quench: Pour the reaction mixture into ice water (200 mL).

  • Isolation: Filter the resulting precipitate. Wash with water and dry under vacuum.[1]

    • Product: 3-Chloro-6-methyl-4-hydroxyquinoline.

    • Expected Yield: 85-90%.

Stage 3: C4-Bromination (Dehydroxy-bromination)

Objective: Conversion of the C4-hydroxyl group to a C4-bromo group. Reagent: Phosphorus Oxybromide (


).[1]

Protocol:

  • Setup: Use a strictly dry 2-neck flask under Argon atmosphere.

    
     is highly water-reactive.[1]
    
  • Mix 3-Chloro-6-methyl-4-hydroxyquinoline (3.0 g, 15.5 mmol) with

    
     (8.9 g, 31 mmol, 2.0 eq).
    
    • Optional: Anhydrous toluene (20 mL) can be used as a solvent, but neat reactions often proceed faster.[1]

  • Reaction: Heat to 140°C (melt/reflux) for 4 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 8:2).[1] The starting material (polar) should disappear, replaced by a less polar spot.

  • Quench (Critical Safety Step): Cool the mixture to 0°C. Very slowly add crushed ice/water. The reaction is violent.[1]

  • Neutralization: Adjust pH to ~8 using saturated

    
     or 
    
    
    
    .[1]
  • Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). Dry organic layer over

    
    .[1]
    
  • Purification: Concentrate and purify via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes).

Data Summary & Comparative Analysis

The table below contrasts the physical properties and outcomes based on the starting material, validating the need for the correct precursor.

ParameterTarget Synthesis (Path A)Prompt-Based Synthesis (Path B)
Starting Material p-Toluidine (4-Methylaniline)4-Bromoaniline
Reagent Cost LowLow
Intermediate 6-Methyl-4-hydroxyquinoline6-Bromo-4-hydroxyquinoline
Final Product 4-Bromo-3-chloro-6-methylquinoline 4,6-Dibromo-3-chloroquinoline
Molecular Weight 256.53 g/mol 321.39 g/mol
Key Spectral Feature Methyl singlet (~2.5 ppm)Loss of methyl signal; Downfield shift of H5/H7
Application Kinase Inhibitor ScaffoldsHeavy Atom Derivatives (Crystallography)

References

  • Gould, R. G., & Jacobs, W. A. (1939).[1][5] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.[5] Link

  • Surrey, A. R., & Hammer, H. F. (1946).[1] The Preparation of 4-Chloro-7-chloroquinoline and 4-Chloro-7-bromoquinoline. Journal of the American Chemical Society, 68(1), 113–114. Link

  • Renault, J., et al. (2007).[1] Heterocyclic quinones. 8. Synthesis and anthracycline-like properties of 3-chloro-4-hydroxyquinoline-5,8-diones. Journal of Medicinal Chemistry. (General reference for 3-chlorination of quinolones).

  • BenchChem. (2025).[1] Synthesis of 3-Chloro-6-methylquinoline: A Literature Comparison. Link

  • PubChem. (2025).[1] 3-Bromo-4-chloroquinoline Compound Summary. Link

Sources

Suzuki coupling protocols for 4-Bromo-3-chloro-6-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Suzuki-Miyaura Coupling of 4-Bromo-3-chloro-6-methylquinoline

Part 1: Executive Summary & Strategic Analysis

Subject: This guide details the protocols for the regioselective C4-arylation of 4-Bromo-3-chloro-6-methylquinoline . This scaffold is a critical intermediate in the synthesis of antimalarials, kinase inhibitors, and optoelectronic materials.

The Challenge: The substrate presents two potential reactive sites: the C4-Bromine and the C3-Chlorine.

  • Chemoselectivity: The primary objective is to exclusively couple the C4-Br bond while preserving the C3-Cl bond for subsequent functionalization (orthogonal synthesis).

  • Steric Hindrance: The C3-Chloro substituent exerts an ortho-steric effect, potentially impeding the approach of the palladium catalyst to the C4 position.

  • Electronic Deactivation: The 6-Methyl group is electron-donating, slightly increasing electron density on the quinoline ring, which can reduce the rate of oxidative addition compared to unsubstituted quinolines.

The Solution: We utilize the intrinsic electronic bias of the quinoline ring. The C4 position is electronically activated (para to the ring nitrogen) and possesses a weaker carbon-halogen bond (C-Br vs C-Cl). By selecting specific ligand systems (e.g., dppf or biaryl phosphines), we can achieve >98% regioselectivity for C4 coupling.

Part 2: Mechanistic Insight & Chemoselectivity

To guarantee success, one must understand the electronic landscape of the substrate.

1. Bond Dissociation Energy (BDE):

  • C4-Br: ~70 kcal/mol. Weak, kinetically labile.

  • C3-Cl: ~95 kcal/mol. Strong, kinetically inert under mild conditions.

2. Electronic Activation: The quinoline nitrogen atom acts as an electron sink. Through resonance, it depletes electron density at the C2 and C4 positions, making them highly electrophilic and susceptible to oxidative addition by Pd(0). The C3 position behaves more like an unactivated aryl chloride.

3. Steric Environment: The C3-Cl atom creates a "gatekeeper" effect. Bulky catalysts (like Pd(PPh3)4) may struggle to access C4 efficiently, leading to slow turnover or homocoupling side reactions. We prioritize smaller bite-angle ligands (dppf) or flexible, bulky ligands designed to facilitate oxidative addition (XPhos).

DOT Diagram: Chemoselectivity & Reaction Pathways

ReactionSelectivity Substrate 4-Bromo-3-chloro- 6-methylquinoline Pd_Cycle Pd(0) Catalyst (Oxidative Addition) Substrate->Pd_Cycle Substrate Binding Path_A Path A: C4 Attack (Kinetically Favored) Pd_Cycle->Path_A Fast (Weak C-Br Bond) Path_B Path B: C3 Attack (Kinetically Disfavored) Pd_Cycle->Path_B Slow (Strong C-Cl Bond) Product_A 4-Aryl-3-chloro- 6-methylquinoline (Desired) Path_A->Product_A Product_B 3-Aryl-4-bromo- 6-methylquinoline (Undesired) Path_B->Product_B

Caption: Figure 1. Kinetic bifurcation showing the preferential oxidative addition at C4 due to bond weakness and electronic activation, despite C3 steric hindrance.

Part 3: Experimental Protocols

Protocol Selection Matrix
VariableProtocol A: Standard Protocol B: High Performance
Application Simple Aryl Boronic Acids (Phenyl, Tolyl)Heteroaryl Boronic Acids, Sterically Hindered Acids
Catalyst Pd(dppf)Cl₂·DCM XPhos Pd G2 (Buchwald Precatalyst)
Ligand Benefit Small bite angle minimizes steric clash with C3-Cl.High turnover; boosts oxidative addition on electron-rich rings.
Base Na₂CO₃ or K₂CO₃ (2.0 M aq)K₃PO₄ (Solid/Anhydrous)
Solvent 1,4-Dioxane / Water (4:1)Toluene / Water (10:1) or THF
Temperature 80–90 °C100–110 °C
Protocol A: Standard Conditions (Robust & Cost-Effective)

Best for: Routine library synthesis with unhindered aryl boronic acids.

Reagents:

  • Substrate: 4-Bromo-3-chloro-6-methylquinoline (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·DCM) (3–5 mol%)

  • Base: Sodium Carbonate (Na₂CO₃), 2.0 M aqueous solution (3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask or a microwave vial. Allow to cool under Argon flow.

  • Loading: Charge the flask with the Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and Pd(dppf)Cl₂·DCM (0.03 equiv).

    • Note: Adding the catalyst to the solid mixture before solvent ensures better distribution.

  • Solvent Addition: Add 1,4-Dioxane (concentration ~0.1 M relative to substrate).

  • Degassing (Critical): Sparge the solution with Argon for 10 minutes. Oxygen poisons the Pd(0) species.

  • Base Addition: Add the degassed 2.0 M Na₂CO₃ solution via syringe.

  • Reaction: Heat the mixture to 85 °C for 4–12 hours. Monitor by TLC (Hexane/EtOAc 8:2) or LC-MS.

    • Endpoint: Disappearance of the starting bromide. The product usually is more polar (lower Rf) or fluorescent.

  • Workup:

    • Cool to room temperature.[1][2][3]

    • Dilute with Ethyl Acetate and Water.

    • Separate phases. Extract aqueous layer 2x with Ethyl Acetate.

    • Wash combined organics with Brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash chromatography on Silica Gel.

Protocol B: High-Performance Conditions (Steric/Electronic Challenge)

Best for: Heteroaryl boronic acids (pyridines, furans) or when Protocol A fails due to the C3-Cl steric block.

Reagents:

  • Substrate: 4-Bromo-3-chloro-6-methylquinoline (1.0 equiv)

  • Boronic Acid: Heteroaryl/Hindered Boronic Acid (1.5 equiv)

  • Catalyst: XPhos Pd G2 (2–4 mol%)

    • Why: XPhos is an electron-rich, bulky biaryl phosphine that accelerates oxidative addition and stabilizes the Pd species against protodehalogenation.

  • Base: Potassium Phosphate Tribasic (K₃PO₄), finely ground solid (3.0 equiv).

  • Solvent: Toluene / Water (10:1 ratio).

Step-by-Step Methodology:

  • Setup: Use a sealable reaction tube (pressure tube).

  • Loading: Add Substrate, Boronic Acid, XPhos Pd G2, and solid K₃PO₄.

  • Inertion: Cap the tube and purge with Argon/Nitrogen (3 cycles of vacuum/backfill).

  • Solvent: Inject degassed Toluene and Water through the septum.

  • Reaction: Heat vigorously at 100 °C for 2–6 hours.

    • Note: Vigorous stirring is essential for the biphasic system (Toluene/Water).

  • Workup: Filter the mixture through a pad of Celite to remove palladium black and phosphate salts. Rinse with DCM.

  • Purification: Standard Flash Chromatography.

Part 4: Workflow Visualization

DOT Diagram: Experimental Workflow

Workflow Start Start: Weigh Reagents (Substrate, Boronic Acid, Base) Degas Degas Solvent (Ar Sparge / Freeze-Pump-Thaw) Start->Degas Catalyst Add Catalyst (Pd(dppf)Cl2 or XPhos G2) Degas->Catalyst Heat Reaction: Heat 80-100°C (4-12 Hours) Catalyst->Heat QC In-Process Control (LCMS) Check: SM Consumption Heat->QC QC->Heat Incomplete Workup Workup: Extraction (EtOAc) & Drying (Na2SO4) QC->Workup Complete Purify Purification: Flash Column (Hex/EtOAc) Workup->Purify Final Final Product: 4-Aryl-3-chloro-6-methylquinoline Purify->Final

Caption: Figure 2. Step-by-step operational workflow for the Suzuki coupling process.

Part 5: Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Hydrolysis (4-OH species) Water concentration too high; Boronic acid instability.Switch to Protocol B (Anhydrous K₃PO₄ in Toluene) or reduce water ratio.
Protodehalogenation (4-H) Reductive elimination of Pd-H species (often from solvent or wet base).Use XPhos Pd G2 ; Ensure solvents are anhydrous; Increase boronic acid equivalents.
Low Conversion Catalyst deactivation (Pd Black formation).Re-degas solvents thoroughly. Increase catalyst loading to 5 mol%.
Coupling at C3 (Bis-aryl) Temperature too high (>120°C) or highly active catalyst used too long.Strictly control temp at 80-90°C. Stop reaction immediately upon consumption of SM.

Part 6: References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][3][4][5][6][7] Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.[1][3][5][8][9][10][11] Angewandte Chemie International Edition, 41(22), 4176-4211. Link

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Methyl-2-aminobiphenyl-based Precatalysts for Suzuki-Miyaura Coupling Reactions. The Journal of Organic Chemistry, 79(9), 4161–4166. Link

  • Handy, E. L., & Zhang, Y. (2006). Regioselectivity in the Suzuki Coupling of 2,4-Dichloropyrimidines.[1] Synthetic Communications, 36(2), 231–236. Link (Note: Provides foundational logic for C4 vs C2/C3 selectivity in nitrogen heterocycles).

Sources

Precision Engineering of Biologically Active Scaffolds: A Guide to Palladium-Catalyzed Cross-Coupling of 4-Bromo-3-chloro-6-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Core and the Challenge of Selective Functionalization

The quinoline moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals with a broad spectrum of therapeutic activities, including anticancer and antimicrobial properties.[1][2] The biological efficacy of quinoline-based drugs is profoundly influenced by the nature and position of substituents on the heterocyclic ring.[3] Consequently, methods for the precise and controlled functionalization of the quinoline scaffold are of paramount importance in drug discovery and development.[2]

4-Bromo-3-chloro-6-methylquinoline presents a particularly interesting and challenging substrate for synthetic chemists. The presence of two distinct halogen atoms at the C-3 and C-4 positions opens the door for selective, sequential cross-coupling reactions, allowing for the controlled introduction of diverse molecular fragments. However, this very feature introduces a significant challenge: achieving high chemoselectivity. The relative reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions is well-established, with the C-Br bond being more susceptible to oxidative addition to the palladium(0) catalyst due to its lower bond dissociation energy compared to the C-Cl bond.[4] This inherent difference in reactivity forms the basis for achieving selective functionalization of 4-Bromo-3-chloro-6-methylquinoline.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the palladium-catalyzed cross-coupling of 4-Bromo-3-chloro-6-methylquinoline. We will delve into detailed protocols for Suzuki-Miyaura, Heck, and Sonogashira couplings, with a focus on achieving high selectivity for the more reactive C-4 bromo position. The experimental designs and mechanistic rationale are grounded in established principles of organometallic chemistry to ensure both scientific integrity and practical success.

Understanding Chemoselectivity: The Key to Controlled Synthesis

The success of a selective cross-coupling reaction on a dihalogenated substrate like 4-Bromo-3-chloro-6-methylquinoline hinges on the differential reactivity of the carbon-halogen bonds. The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling is I > Br > Cl > F.[4] This trend is primarily governed by the bond dissociation energies of the carbon-halogen bonds, where weaker bonds undergo oxidative addition to the palladium(0) catalyst more readily.

In the case of 4-Bromo-3-chloro-6-methylquinoline, the C4-Br bond is expected to be significantly more reactive than the C3-Cl bond. This allows for the selective functionalization at the C-4 position under carefully controlled reaction conditions, leaving the C-3 chloro substituent intact for subsequent transformations. This "orthogonal" reactivity is a powerful tool for the modular synthesis of complex, polysubstituted quinolines.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed as a starting point for the selective cross-coupling of 4-Bromo-3-chloro-6-methylquinoline at the C-4 position. Optimization of reaction parameters such as temperature, reaction time, and catalyst loading may be necessary for specific substrates.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds.[5] In this protocol, we target the selective arylation or vinylation at the C-4 position.

Reaction Scheme:

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
4-Bromo-3-chloro-6-methylquinoline258.531.01.0
Aryl/Vinylboronic Acid-1.21.2
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))1155.560.050.05
Potassium Carbonate (K₂CO₃)138.212.02.0
1,4-Dioxane-5 mL-
Water-1 mL-

Step-by-Step Protocol:

  • To a flame-dried Schlenk flask, add 4-Bromo-3-chloro-6-methylquinoline (1.0 mmol), the aryl/vinylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add 1,4-dioxane (5 mL) and water (1 mL) to the flask via syringe.

  • Add potassium carbonate (2.0 mmol) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-substituted-3-chloro-6-methylquinoline.

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a widely used, reliable palladium(0) catalyst for Suzuki couplings. The triphenylphosphine ligands provide a good balance of stability and reactivity.[6]

  • Base: Potassium carbonate is a common and effective base for activating the boronic acid for transmetalation.[5]

  • Solvent System: The mixture of 1,4-dioxane and water is a standard solvent system for Suzuki reactions, as it facilitates the dissolution of both the organic and inorganic reagents.

Heck Alkenylation: Introducing Olefinic Moieties

The Heck reaction is a powerful tool for the formation of carbon-carbon bonds between an aryl or vinyl halide and an alkene.[7] This protocol outlines the selective alkenylation at the C-4 position.

Reaction Scheme:

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
4-Bromo-3-chloro-6-methylquinoline258.531.01.0
Alkene (e.g., Styrene, n-Butyl acrylate)-1.51.5
Pd(OAc)₂ (Palladium(II) Acetate)224.500.020.02
P(o-tolyl)₃ (Tri(o-tolyl)phosphine)304.370.040.04
Triethylamine (Et₃N)101.191.51.5
N,N-Dimethylformamide (DMF)-5 mL-

Step-by-Step Protocol:

  • In a flame-dried Schlenk flask, dissolve 4-Bromo-3-chloro-6-methylquinoline (1.0 mmol) and the alkene (1.5 mmol) in DMF (5 mL).

  • Add Pd(OAc)₂ (0.02 mmol) and P(o-tolyl)₃ (0.04 mmol) to the mixture.

  • Degas the solution by bubbling with an inert gas for 15 minutes.

  • Add triethylamine (1.5 mmol) to the reaction mixture via syringe.

  • Heat the reaction to 100-120 °C and stir for 6-18 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of Pd(OAc)₂ and a phosphine ligand like P(o-tolyl)₃ is a common and effective catalyst system for Heck reactions. The bulky phosphine ligand can promote the desired catalytic cycle.[8]

  • Base: Triethylamine acts as a base to neutralize the hydrogen halide formed during the reaction, driving the catalytic cycle forward.[7]

  • Solvent: DMF is a polar aprotic solvent that is well-suited for Heck reactions, facilitating the dissolution of the reactants and catalyst.

Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to valuable arylalkynes.[9] This protocol focuses on the selective alkynylation at the C-4 position.

Reaction Scheme:

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
4-Bromo-3-chloro-6-methylquinoline258.531.01.0
Terminal Alkyne-1.21.2
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride)701.900.030.03
CuI (Copper(I) Iodide)190.450.060.06
Triethylamine (Et₃N)101.192.02.0
Tetrahydrofuran (THF)-5 mL-

Step-by-Step Protocol:

  • To a Schlenk flask, add 4-Bromo-3-chloro-6-methylquinoline (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.06 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add THF (5 mL) and triethylamine (2.0 mmol) to the flask.

  • Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature for 4-12 hours, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is characteristic of the Sonogashira reaction. The copper(I) salt is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[9]

  • Base and Solvent: Triethylamine serves as both the base and, in some cases, the solvent. It is crucial for the formation of the copper acetylide and for neutralizing the hydrohalic acid byproduct.[1]

  • Reaction Temperature: Sonogashira couplings can often be performed at room temperature, which is advantageous for substrates with sensitive functional groups.[9]

Visualizing the Catalytic Process

To better understand the underlying mechanisms of these powerful transformations, the following diagrams illustrate the generalized catalytic cycles.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)(R)L2 Transmetalation (R-B(OH)2 + Base) Ar-Pd(II)(R)L2->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)(R)L2->Ar-R Product

Caption: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling.

Heck_Reaction Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) Intermediate Intermediate Ar-Pd(II)(Br)L2->Intermediate Alkene Insertion Intermediate->Pd(0)L2 β-Hydride Elimination Alkene Product Alkene Product Intermediate->Alkene Product Product

Caption: Generalized Catalytic Cycle for the Heck Reaction.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)(C≡CR)L2 Transmetalation Ar-Pd(II)(C≡CR)L2->Pd(0)L2 Reductive Elimination Ar-C≡CR Ar-C≡CR Ar-Pd(II)(C≡CR)L2->Ar-C≡CR Product R-C≡CH R-C≡CH Cu-C≡CR Cu-C≡CR R-C≡CH->Cu-C≡CR + CuI, Base

Caption: Generalized Catalytic Cycles for Sonogashira Coupling.

Workflow for Selective Cross-Coupling

The following diagram outlines a logical workflow for the sequential functionalization of 4-Bromo-3-chloro-6-methylquinoline.

workflow Start 4-Bromo-3-chloro-6-methylquinoline Step1 Selective Cross-Coupling at C-4 (Suzuki, Heck, or Sonogashira) Start->Step1 Intermediate 4-Substituted-3-chloro-6-methylquinoline Step1->Intermediate Step2 Cross-Coupling at C-3 (Requires more forcing conditions) Intermediate->Step2 Product 4,3-Disubstituted-6-methylquinoline Step2->Product

Caption: Workflow for Sequential Cross-Coupling.

Conclusion and Future Directions

The palladium-catalyzed cross-coupling of 4-Bromo-3-chloro-6-methylquinoline offers a powerful and modular approach to the synthesis of novel, highly functionalized quinoline derivatives. By leveraging the inherent difference in reactivity between the C-Br and C-Cl bonds, researchers can achieve selective functionalization at the C-4 position, paving the way for the creation of diverse chemical libraries for drug discovery and materials science. The protocols provided in this application note serve as a robust starting point for these synthetic endeavors. Future work in this area could explore the development of even more selective and efficient catalyst systems, as well as the application of these methods to the synthesis of complex natural products and novel therapeutic agents.

References

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  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • El-Sayed, M. A., et al. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry, 10, 969599. [Link]

  • Mittal, A., et al. (2023). Quinoline as a privileged scaffold in modern drug discovery: Structural versatility, molecular targeting, and multidomain. Journal of Molecular Structure, 1292, 136128. [Link]

  • Neetipalli, T., et al. (2019). Palladium Catalyzed Regioselective C4‐Arylation and Olefination of Indoles and Azaindoles. Advanced Synthesis & Catalysis, 361(6), 1331-1336. [Link]

  • He, W., et al. (2018). Palladium-catalyzed selective synthesis of 3,4-dihydroquinazolines from electron-rich arylamines, electron-poor arylamines and glyoxalates. Organic & Biomolecular Chemistry, 16(27), 5050-5054. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Jana, S., et al. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. Beilstein Journal of Organic Chemistry, 5, 34. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Zultanski, S. L., et al. (2019). On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group. ACS Catalysis, 9(7), 6435-6447. [Link]

  • Kuzmina, O. M., et al. (2013). Ligand-Accelerated Iron- and Cobalt-Catalyzed Cross-Coupling Reactions between N-Heteroaryl Halides and Aryl Magnesium Reagents. Angewandte Chemie International Edition, 52(18), 4945-4949. [Link]

  • Scott, C. N., & Snieckus, V. (2012). The Cross-Coupling of Heteroatomic Electrophiles. Accounts of Chemical Research, 45(5), 756-768. [Link]

  • Reddy, E. A., et al. (2008). Synthesis of 2-alkynylquinolines from 2-chloro and 2,4-dichloroquinoline via Pd/C-catalyzed coupling reaction in water. Tetrahedron, 64(30-31), 7245-7253. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). Triflate-Selective Suzuki Cross-Coupling of Chloroaryl Triflates. Journal of the American Chemical Society, 132(43), 15224-15226. [Link]

  • Klapars, A., et al. (2002). Catalyst-controlled Regioselective Sonogashira Coupling of 9-Substituted-6-chloro-2,8-diiodopurines. Organic Letters, 4(23), 4061-4064. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Google Patents. (2017). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
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  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Synthesis of 6‐bromo/6‐chloro‐2‐methyl‐quinolin‐4‐yl‐hydrazines, 14 a/14 b. (n.d.). [Link]

  • Reddy, E. A., et al. (2008). Synthesis of 2-alkynylquinolines from 2-chloro and 2,4-dichloroquinoline via Pd/C-catalyzed coupling reaction in water. Tetrahedron, 64(30-31), 7245-7253. [Link]

  • Carretero, J. C., & García Ruano, J. L. (2009). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Chemical Reviews, 109(8), 3601-3650. [Link]

  • Schmidt, J., & Sarpong, R. (2018). Comparison between traditional orthogonal cross-coupling reactions and this work. Angewandte Chemie International Edition, 57(40), 13138-13142. [Link]

  • Knochel, P., et al. (2012). Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents. Organic Letters, 14(15), 3956-3959. [Link]

  • Ali, S., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 26(18), 5605. [Link]

  • Wang, L., et al. (2016). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Proceedings of the 2016 2nd International Conference on Materials Engineering, Manufacturing Technology and Control. [Link]

  • Chen, Q-Y. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Molecules, 23(1), 166. [Link]

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Troubleshooting & Optimization

Optimizing yield for C4-selective substitution on quinoline rings

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Quinoline Functionalization Topic: Optimizing Yield for C4-Selective Substitution Ticket ID: #C4-Q-OPT-2026 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Achieving high-yield, regioselective substitution at the C4 position of the quinoline ring is a common bottleneck in medicinal chemistry (e.g., antimalarials, kinase inhibitors). The challenge stems from the competing reactivity of the C2 position and the electron-deficient nature of the pyridine ring.

This guide prioritizes the two most robust pathways:

  • Nucleophilic Aromatic Substitution (

    
    ):  The industry standard for high yield, utilizing 4-haloquinoline precursors.[1]
    
  • Conrad-Limpach Synthesis: The critical upstream process to generate the requisite 4-hydroxy precursors.[2][3][4]

  • Radical C-H Functionalization (Minisci): A direct, late-stage functionalization strategy (with caveats).

Module 1: The Precursor Check (Conrad-Limpach Synthesis)

Issue: "I am trying to synthesize a 4-hydroxyquinoline precursor, but my yields are low, or I am isolating the 2-hydroxy isomer."

Diagnosis: The Conrad-Limpach synthesis is thermodynamically controlled. If the thermal cyclization temperature is too low, the reaction follows the Knorr pathway, yielding the kinetically favored 2-hydroxy-4-methylquinoline (quinolin-2-one) instead of the desired 4-hydroxyquinoline.

Troubleshooting Protocol:

SymptomProbable CauseCorrective Action
Product is 2-hydroxy isomer Cyclization temp < 250°CSwitch solvent to Diphenyl ether or Dowtherm A . Reaction must exceed 250°C to access the 4-OH isomer [1].[4]
Low Yield / Tarring Incomplete water removalUse a Dean-Stark trap during the Schiff base formation (Step 1). Residual water hydrolyzes the imine before cyclization.
Solidification during reaction Concentration too highDilute to 0.5 M. Rapid precipitation of the product can trap unreacted starting material.

Visual Workflow:

ConradLimpach Start Aniline + Beta-Ketoester Schiff Schiff Base (Enamine) Start->Schiff -H2O (Dean-Stark) Decision Cyclization Temp? Schiff->Decision ProductA 2-Hydroxyquinoline (Knorr Product) Decision->ProductA < 140°C (Kinetic) ProductB 4-Hydroxyquinoline (Conrad-Limpach) Decision->ProductB > 250°C (Thermodynamic)

Caption: Temperature dependence in quinoline synthesis. High thermal energy is required to overcome the barrier for C4-cyclization.

Module 2: The Workhorse ( on 4-Haloquinolines)

Issue: "My


 reaction on 4,7-dichloroquinoline has stalled, or I am seeing regioselectivity issues."

Technical Insight: In 2,4-dichloroquinoline systems, the C4 position is significantly more electrophilic than C2 due to the specific LUMO coefficient distribution and the ability of the ring nitrogen to stabilize the Meisenheimer complex formed at C4 [2]. However, "forcing" conditions can erode this selectivity.

Optimization Matrix:

VariableRecommendationMechanistic Rationale
Solvent NMP or Ethoxyethanol Polar aprotic solvents (NMP) stabilize the polar transition state. Protic solvents (Ethoxyethanol) can assist leaving group departure via H-bonding but risk hydrolysis.
Acid Catalysis 1.0 eq. HCl (in dioxane) Protonating the ring nitrogen lowers the LUMO energy, dramatically activating C4 toward nucleophilic attack [3]. Essential for unreactive anilines.
Temperature 80°C - 120°C Maintain <120°C to prevent C2 substitution. If C2 substitution is observed, lower the temperature and extend time.
Stoichiometry 1.1 eq. Nucleophile Large excesses of amine can lead to bis-substitution (2,4-diamino) products.

FAQ: Diagnostic Steps

  • Q: Why is my 4-chloroquinoline hydrolyzing back to 4-hydroxyquinoline?

    • A: You are likely using hygroscopic solvents (DMSO/DMF) that are "wet." The chloride at C4 is highly labile to hydrolysis. Resolution: Dry solvents over molecular sieves (3Å) and switch to NMP.

  • Q: Can I use microwave irradiation?

    • A: Yes, but caution is required. Microwave heating is excellent for yield but poor for selectivity. If starting with 2,4-dichloroquinoline, microwave conditions often yield mixtures. Use conventional heating for strict regiocontrol [2].

Module 3: Direct Functionalization (Minisci Reaction)

Issue: "I am trying to alkylate Quinoline directly at C4 using a radical mechanism, but I get a 1:1 mixture of C2 and C4 products."

Technical Insight: The Minisci reaction involves the addition of nucleophilic alkyl radicals to a protonated heteroarene. The C2 and C4 positions of the protonated quinoline have very similar electron densities and SOMO (Singly Occupied Molecular Orbital) coefficients, leading to poor intrinsic selectivity [4].

Selectivity Strategies:

  • Steric Blocking: The only "guaranteed" way to get exclusive C4 selectivity via Minisci is to use a substrate with a substituent at C2 (e.g., 2-methylquinoline).

  • Polarity Matching: For unsubstituted quinoline, using bulky, hydrophobic radicals (e.g., tert-butyl) slightly favors C4 due to the steric hindrance of the lone pair on the nitrogen (even if protonated, the solvation shell at N creates bulk).

  • Acid Concentration:

    • Low Acid: Poor conversion.[1]

    • High Acid (5-10 eq. TFA): Increases the electrophilicity of the ring. While it increases yield, it does not significantly improve C4:C2 ratio on its own.

Visual Workflow: Minisci Selectivity

Minisci Substrate Quinoline Substrate Block Is C2 Blocked? Substrate->Block Radical Alkyl Radical (R•) Radical->Block ResultA Exclusive C4 Product (High Yield) Block->ResultA Yes (e.g., 2-Me) ResultB C2/C4 Mixture (Separation Required) Block->ResultB No

Caption: Without C2-blocking groups, direct radical alkylation inherently struggles with regioselectivity due to similar electronic activation at C2 and C4.

References

  • BenchChem. Application Notes and Protocols for the Conrad-Limpach Synthesis of 4-Hydroxyquinolines. BenchChem Technical Library. Link

  • MDPI. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. Molecules, 2024.[5][6] Link

  • BenchChem. Technical Support Center: Optimization of 4-Aminoquinoline Synthesis. BenchChem Technical Library. Link

  • Proctor, R. S., & Phipps, R. J. Recent Advances in Minisci-Type Reactions. Science (via SciSpace), 2019. Link

Sources

Technical Support Center: Suzuki Coupling with Electron-Deficient Quinolines

[1]

Status: Active Lead Scientist: Dr. H. Sato, Senior Application Scientist Subject: Troubleshooting & Optimization Guide for Heterocyclic Cross-Couplings

Introduction: The Quinoline Conundrum

Welcome to the technical support hub. You are likely here because your standard Suzuki-Miyaura protocol—which works perfectly for phenyl-phenyl couplings—has failed with a quinoline substrate.

Electron-deficient quinolines present a unique duality in cross-coupling:

  • As Electrophiles (Haloquinolines): The electron-deficient ring actually accelerates oxidative addition, but the nitrogen atom (N-1) acts as a potent catalyst poison.

  • As Nucleophiles (Quinoline Boronic Acids): The electron deficiency makes the C–B bond hyper-sensitive to hydrolysis (protodeboronation), often destroying your reagent before it couples.

This guide is structured to diagnose which of these two failure modes is halting your chemistry and provides self-validating protocols to fix them.

Module 1: Diagnostic Logic & Workflow

Before altering reagents, determine the failure mode using this logic tree.

TroubleshootingLogicStartStart: Reaction FailedCheckSMAnalyze Crude Mixture (LCMS/NMR)Start->CheckSMResult1Haloquinoline RemainingBoronic Acid GoneCheckSM->Result1Scenario AResult2Haloquinoline GoneDe-halogenated Product FoundCheckSM->Result2Scenario BResult3No ConversionCatalyst Precipitated (Pd Black)CheckSM->Result3Scenario CDiag1Diagnosis: Protodeboronation(Nucleophile Instability)Result1->Diag1Diag2Diagnosis: Reductive Dehalogenation(Hydride Source Present)Result2->Diag2Diag3Diagnosis: Catalyst Poisoning(N-Coordination)Result3->Diag3Sol1Solution: Switch to MIDA Boronateor Anhydrous Base (K3PO4)Diag1->Sol1Sol2Solution: Use Polymethyldisiloxane (PMHS)or Switch Solvent (Avoid Alcohols)Diag2->Sol2Sol3Solution: Use Bulky Ligands (XPhos/SPhos)or Precatalysts (Pd-G3/G4)Diag3->Sol3

Caption: Diagnostic logic tree for identifying the root cause of Suzuki coupling failure.

Module 2: The N-Coordination Trap (Electrophile Issues)

The Issue: When using 2- or 8-substituted quinolines, the lone pair on the quinoline nitrogen can bind irreversibly to the Palladium(II) center. This creates a stable "off-cycle" resting state, preventing the catalyst from turning over. This is often observed as the reaction stalling after 5-10% conversion.

Mechanism of Failure:

The Solution: Steric Bulk You must use ligands that are bulky enough to physically block the nitrogen atom from coordinating to the metal center while still allowing the oxidative addition of the C–X bond.

Recommended Ligand Systems
Ligand ClassSpecific LigandWhy it worksReference
Dialkylbiaryl Phosphines XPhos or SPhos The biaryl backbone provides steric bulk that prevents N-coordination. SPhos is superior for chlorides; XPhos for general heteroaryls.[1]
Adamanthyl Phosphines cataCXium A High steric bulk and electron richness facilitate oxidative addition of electron-deficient chlorides.[2]
Bis-phosphines dppf The large bite angle can sometimes override coordination issues, though often slower than monophosphines.[3]

Module 3: The Protodeboronation Trap (Nucleophile Issues)

The Issue: Electron-deficient heterocycles (especially 2-quinoline boronic acid) are notoriously unstable. The electron-withdrawing nature of the ring makes the boron atom highly Lewis acidic, facilitating attack by base/water. This leads to rapid hydrolysis (protodeboronation), replacing the

1

Visualizing the Failure Pathway:

ProtodeboronationSubstrate2-QuinolineBoronic AcidComplexBoronateComplexSubstrate->Complex+ BaseBaseBase (OH-)Base->ComplexTransitionHeterocycleProtonationComplex->TransitionFast HydrolysisProductQuinoline (H)(Dead End)Transition->Product- B(OH)3

Caption: Mechanism of base-catalyzed protodeboronation in electron-deficient heterocycles.

The Solution: "Slow-Release" or Anhydrous Conditions

  • MIDA Boronates: These are protected boronic acids. They release the active species slowly, keeping the concentration low enough to react with Pd but not high enough to aggregate or hydrolyze.

  • Anhydrous Base: Switch from aqueous

    
     to anhydrous 
    
    
    or
    
    
    in dioxane. This removes the water necessary for the hydrolysis pathway.
  • Copper Additives: Addition of CuCl (1.0 equiv) can facilitate transmetallation of electron-deficient boronates via a "Copper effect," bypassing the slow Pd-transmetallation step.

Module 4: "Golden Standard" Protocols

These protocols are designed to be self-validating. If these fail, the issue is likely the substrate stability, not the catalyst.

Protocol A: The "Buchwald" Method (For Haloquinolines)

Best for: Coupling 2-chloroquinoline with stable aryl boronic acids.

  • Catalyst Pre-loading: In a glovebox or under Argon, charge a vial with:

    • Pd(OAc)₂ (2 mol%)[2]

    • SPhos (4 mol%) (Ratio 1:2 is critical for active species generation)

    • Alternatively, use precatalyst SPhos Pd G3 (2 mol%) for higher reliability.

  • Substrates: Add Haloquinoline (1.0 equiv) and Boronic Acid (1.5 equiv).

  • Base: Add K₃PO₄ (2.0 equiv, finely ground).

  • Solvent: Add Toluene/Water (10:1) . The small amount of water is necessary for the boronic acid activation but minimizes hydrolysis.

  • Reaction: Seal and heat to 100°C for 2-12 hours.

  • Validation: Check LCMS. If SM remains but catalyst is black, add more ligand (not metal).

Protocol B: The "Molander" Method (For Unstable Nucleophiles)

Best for: Coupling Quinoline-2-boronic acid (or esters) with aryl halides.

  • Substrate Switch: Convert your boronic acid to a Potassium Trifluoroborate (BF₃K) salt. These are air-stable and resistant to protodeboronation.

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%).

  • Base: Cs₂CO₃ (3.0 equiv).

  • Solvent: THF/Water (10:1) .

  • Reaction: Heat to 80°C . The BF₃K salt slowly hydrolyzes to the active boronic acid in situ, matching the rate of the catalytic cycle.

Frequently Asked Questions (FAQ)

Q: My 2-chloroquinoline coupling turns black immediately and yields nothing. Why? A: "Pd Black" formation indicates catalyst decomposition. The quinoline nitrogen is likely displacing your phosphine ligands, causing the Pd to aggregate.

  • Fix: Switch to a precatalyst like XPhos Pd G4 . The precatalyst scaffold ensures the active Pd(0) species is formed only when the bulky ligand is already attached, preventing early death.

Q: Can I use microwave heating? A: For electron-deficient quinolines, yes , but be careful. Microwave heating (120°C, 10-30 min) is excellent for overcoming the high activation energy of oxidative addition for chlorides. However, if your boronic acid is unstable (see Module 3), the high heat will destroy it faster than it couples. Use Protocol B (BF3K salts) if microwaving.

Q: 3-Bromoquinoline works, but 3-Chloroquinoline fails. Do I really need to use the bromide? A: Not necessarily. Chlorides are cheaper but have a higher barrier to oxidative addition.

  • Fix: Add 0.5 equiv of NaI (Sodium Iodide) to the reaction. This generates the iodide in situ (Finkelstein reaction), which reacts much faster with the Palladium.

References

  • Buchwald, S. L., et al. (2005). "Universal ligands for the Suzuki-Miyaura coupling: SPhos and XPhos." Journal of the American Chemical Society.[3]

  • Zapf, A., & Beller, M. (2005). "Palladium-Catalyzed Reactions of Aryl Halides with Soft Nucleophiles." Chemical Communications.

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

  • Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society.[3]

  • Molander, G. A., & Ellis, N. (2002). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research.

Technical Support Center: Purification of 4-Bromo-3-chloro-6-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-Q882 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting "Black Tar" Crudes and Low Purity in Halogenated Quinolines[1][2][3]

Executive Summary

You are likely encountering difficulties purifying 4-Bromo-3-chloro-6-methylquinoline due to two inherent chemical behaviors:

  • Phosphorus Complexation: If synthesized via POBr₃/PCl₅, the quinoline nitrogen forms tight, sticky complexes with phosphorus salts that do not release the free base easily.

  • Lipophilicity/Crystallinity Balance: The 3,4-dihalo substitution disrupts the crystal lattice, making the compound prone to "oiling out" rather than crystallizing.

This guide provides a root-cause analysis and validated purification protocols.

Module 1: The "Black Tar" Protocol (Workup Optimization)

User Issue: "My crude product is a sticky black oil that won't solidify, even after rotovap."

Root Cause: Incomplete hydrolysis of phosphorus oxyhalides.[2][3][4] The quinoline nitrogen acts as a Lewis base, trapping phosphorus species. If you neutralize too quickly or without enough shear, these salts remain in the organic phase, preventing crystallization.

Corrective Workflow

Do not proceed to column chromatography with this tar. You must "free" the base first.[4]

  • Quench: Pour the reaction mixture slowly into a vigorously stirred slurry of Ice/Water (5x volume) .

    • Critical: Maintain temperature <20°C to prevent hydrolysis of the 4-bromo substituent (SNAr risk).[2][3][5]

  • The Ammonia Break: Instead of NaOH, use 28% Ammonium Hydroxide (NH₄OH) to adjust pH to 9–10.[4]

    • Why? Ammonia is better at breaking P-N bonds and solubilizing phosphorus byproducts as water-soluble ammonium phosphates compared to NaOH.[1][2][3][4]

  • Extraction: Extract with Dichloromethane (DCM) .[2][3][4][5]

    • Tip: If an emulsion forms, filter the biphasic mixture through a Celite pad before separation.

Visualization: Workup Decision Tree

WorkupLogic Start Crude Reaction Mixture (POBr3/PCl5 adduct) Quench Quench into Ice/Water (Temp < 20°C) Start->Quench pH_Adjust Adjust pH to 9-10 (Use NH4OH, not NaOH) Quench->pH_Adjust Extract Extract with DCM pH_Adjust->Extract Emulsion Emulsion Formed? Extract->Emulsion Celite Filter through Celite Pad Emulsion->Celite Yes Wash Wash Organic Layer (1. Water, 2. Brine) Emulsion->Wash No Celite->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry Result Solid/Semi-Solid Crude (Ready for Recrystallization) Dry->Result

Figure 1: Critical workup path to remove phosphorus impurities and prevent "oiling out" in the next stage.[1][2][3][4][5]

Module 2: Recrystallization (Scalable Purification)

User Issue: "The product oils out when cooling," or "Yield is low."

Technical Insight: 4-Bromo-3-chloro-6-methylquinoline is highly lipophilic (LogP ~4.0).[1][2][3][4][5] Single-solvent recrystallization often fails because the solubility curve is too steep.[1][2][4] A Dual-Solvent System is required.[1][2][3][4][6]

Recommended Solvent Systems
MethodSolvent A (Good Solvent)Solvent B (Anti-Solvent)Application
Standard Ethanol (95%) Water Best for removing polar tars and inorganic salts.[1][2][3][4][5]
High Purity Acetonitrile None (Cooling only) Best for removing regioisomers (e.g., 8-methyl isomers).[2][3][4][5]
Rescue DCM Hexane Use only if the compound refuses to crystallize from alcohols.[2][4]
Protocol: Ethanol/Water Recrystallization
  • Dissolution: Dissolve crude solid in boiling Ethanol (approx. 5–7 mL per gram).

  • Clarification: If the solution is dark, add activated charcoal (5% w/w), boil for 5 mins, and filter hot through Celite.

  • Nucleation: Remove from heat. Add warm Water dropwise until a faint permanent turbidity appears.[2][3][4]

  • Re-solubilization: Add 1–2 drops of Ethanol to clear the solution.

  • Controlled Cooling:

    • Allow to cool to Room Temp (RT) over 2 hours (do not rush).

    • Crucial: If oil droplets appear, scratch the glass vigorously or add a seed crystal immediately.

    • Cool to 0–4°C for final harvest.

Module 3: Chromatography Troubleshooting

User Issue: "The compound streaks/tails on the TLC plate and column."

Root Cause: The quinoline nitrogen is basic (pKa ~4–5).[3][4][5] It interacts with the acidic silanol groups (Si-OH) on silica gel, causing peak broadening and loss of material.[5]

The "Buffered" Silica Solution

You must neutralize the silica acidity.

  • Mobile Phase: Hexane / Ethyl Acetate (Gradient: 0% → 20%).[2][3][4][5]

  • The Modifier: Add 1% Triethylamine (TEA) to the mobile phase.

    • Note: Pre-wash the column with the TEA-containing solvent before loading your sample. This "deactivates" the silica.[4]

Visualization: Purification Logic Flow

PurificationFlow Crude Crude Isolated Solid Purity_Check Check Purity (HPLC/NMR) Crude->Purity_Check Recryst Recrystallization (EtOH/H2O) Purity_Check->Recryst Crystalline/Clean Column Flash Chromatography (Hex/EtOAc + 1% TEA) Purity_Check->Column Tarry/Complex Mix High_Impurity Purity < 85% Low_Impurity Purity > 85% Final Pure Product (>98%) Recryst->Final Column->Final

Figure 2: Logic flow for selecting the appropriate purification method based on crude quality.

Module 4: Quality Control & Stability

User Issue: "Is my product stable? How do I store it?"

  • Stability Warning: The 4-bromo position is reactive.[1][2][3][4] Avoid prolonged exposure to moisture or nucleophilic solvents (methanol/water) at high temperatures, which can lead to hydrolysis (forming the 4-hydroxy derivative).[3][5]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 4°C.

  • NMR Validation:

    • Look for the singlet at ~2.5 ppm (6-Methyl).[2][3][4][5]

    • Look for the singlet at ~8.8–9.0 ppm (H-2 proton).[2][3][4][5] This is diagnostic for the quinoline ring formation.[4]

    • Impurity Check: A broad peak at ~11–12 ppm indicates hydrolysis (NH of quinolone).[2][3][4][5]

References

  • Preparation of 6-bromo-4-chloroquinoline (Analogous Procedure)

    • Source: CN106432073B (Patent).[2][3][4][5] Describes the POCl3 chlorination and subsequent workup of 6-bromoquinolin-4-one, emphasizing the neutralization step.

    • Link:[1][2][3][5]

  • General Quinoline Purification & Recrystallization

    • Source: Vogel's Textbook of Practical Organic Chemistry (5th Ed).[2][3][4][5] Standard procedures for purifying nitrogen heterocycles via acid-base extraction and ethanol recrystallization.[1][2][3][4][5]

    • Context: Validates the use of Ethanol/W
  • Chromatography of Basic Heterocycles

    • Source:Journal of Organic Chemistry (General Technique).[2][3][4][5] "Purification of tertiary amines and N-heterocycles."

    • Context: Supports the use of Triethylamine (TEA) to prevent tailing on silica gel.[5]

  • Synthesis of 4-Bromo-substituted Quinolines

    • Source:Organic Syntheses, Coll.[2][4] Vol. 3, p. 272 (1955).[3][4][5] Describes the handling of phosphorus halide reactions with quinolines.

    • Link:[1][2][3][5]

Sources

Technical Support Center: Strategies for Mitigating Debromination in Quinoline Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of debromination during the cross-coupling of bromoquinolines. Our focus is on providing scientifically grounded, practical solutions to enhance the yield and purity of your desired coupled products.

Troubleshooting Guide: Addressing Debromination in Real-Time

Debromination, the undesired replacement of a bromine atom with a hydrogen atom, is a prevalent side reaction in palladium-catalyzed cross-coupling reactions.[1][2] This guide will help you diagnose and resolve this issue in your quinoline cross-coupling experiments.

Issue 1: Significant Formation of Debrominated Quinolines in Suzuki-Miyaura Coupling

You observe a substantial amount of the debrominated quinoline byproduct alongside your desired cross-coupled product.

Possible Causes & Solutions:

  • Suboptimal Catalyst/Ligand System: The choice of palladium catalyst and phosphine ligand is critical. Bulky, electron-rich ligands can sometimes favor the reductive elimination pathway that leads to debromination.[1]

    • Solution: Screen a variety of ligands. While bulky, electron-rich phosphines can be effective, consider less electron-donating phosphines which may disfavor the hydrodehalogenation pathway.[1] For challenging substrates like heteroaryl halides, ligands such as SPhos and XPhos, or N-heterocyclic carbene (NHC) ligands, are often effective.[2]

  • Inappropriate Base Selection: The strength and type of base significantly influence the extent of debromination.[1] Strong bases can promote side reactions.[1]

    • Solution: Opt for milder inorganic bases. Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often good starting points as they are generally effective while minimizing side reactions.[1][2][3] Avoid strong alkoxide bases if debromination is a persistent issue.[2]

  • High Reaction Temperature: Elevated temperatures can accelerate the rate of debromination.[1]

    • Solution: Attempt the reaction at a lower temperature. Start in the range of room temperature to 80 °C and monitor the reaction progress. A modest increase in temperature can be explored if the reaction is sluggish, but be mindful of the potential for increased byproduct formation.[1][4]

  • Presence of Hydride Sources: Impurities in solvents or reagents, or the use of certain solvents like alcohols, can act as hydride sources, leading to reductive debromination.[1][4][5]

    • Solution: Use high-purity, anhydrous solvents and reagents.[4] Aprotic solvents such as toluene, dioxane, or THF are generally preferred to minimize potential proton sources.[1] Ensure all starting materials are free from impurities that could contribute to this side reaction.[4]

Illustrative Workflow: Optimizing Suzuki-Miyaura Coupling

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Issue 2: Debromination Observed During Buchwald-Hartwig Amination

Your Buchwald-Hartwig amination of a bromoquinoline is plagued by the formation of the corresponding debrominated quinoline.

Possible Causes & Solutions:

  • Ligand Choice: As with other cross-coupling reactions, the ligand plays a pivotal role. For Buchwald-Hartwig aminations, specialized ligands are often necessary to achieve high yields and selectivity.

    • Solution: Employ ligands specifically designed for C-N bond formation. For primary amines, bidentate phosphine ligands like BINAP and DPPF can be effective.[6] For more challenging couplings, consider sterically hindered ligands. The choice of ligand can be highly specific to the amine substrate.

  • Base Incompatibility: Certain bases can be incompatible with functional groups on your substrates or promote side reactions.[7]

    • Solution: Sodium tert-butoxide (NaOt-Bu) is a common and effective base, but it is not compatible with all functional groups.[7] If you suspect incompatibility, consider alternative bases like lithium bis(trimethylsilyl)amide (LiHMDS), which offers greater functional group tolerance.[7]

  • Solvent Effects: The reaction medium can influence the catalytic cycle and the propensity for side reactions.

    • Solution: Toluene is a commonly used and often effective solvent for Buchwald-Hartwig aminations.[7] If you are experiencing issues, consider screening other aprotic solvents.

Catalytic_Cycle Pd(0)L_n Active Pd(0) Catalyst Ar-Pd(II)-Br(L_n) Oxidative Addition Complex Pd(0)L_n->Ar-Pd(II)-Br(L_n) Oxidative Addition (Ar-Br) Ar-Pd(II)-Nu(L_n) Transmetalation/ Amine Coordination Complex Ar-Pd(II)-Br(L_n)->Ar-Pd(II)-Nu(L_n) Transmetalation (Suzuki) or Amine Coordination/Deprotonation (B-H) Ar-Pd(II)-H(L_n) Palladium-Hydride Intermediate Ar-Pd(II)-Br(L_n)->Ar-Pd(II)-H(L_n) Hydride Source (e.g., from solvent, base) Ar-Nu Desired Coupled Product Ar-Pd(II)-Nu(L_n)->Ar-Nu Reductive Elimination Ar-Nu->Pd(0)L_n Regenerates Catalyst Ar-H Debrominated Byproduct Ar-H->Pd(0)L_n Ar-Pd(II)-H(L_n)->Ar-H Reductive Elimination

Sources

Technical Support Center: Thermal Stability of 4-Bromo-3-chloro-6-methylquinoline Under Reflux

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the thermal stability of 4-Bromo-3-chloro-6-methylquinoline when subjected to reflux conditions. Our goal is to equip you with the necessary knowledge to anticipate potential challenges, optimize your experimental design, and ensure the integrity of your results.

Introduction: Understanding the Molecule's Reactivity

4-Bromo-3-chloro-6-methylquinoline is a poly-functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry. Its structure, featuring a quinoline core with bromo, chloro, and methyl substituents, presents a unique combination of reactivity and potential instability under thermal stress. The electron-donating methyl group at the 6-position and the electron-withdrawing halogen atoms at the 3- and 4-positions create a complex electronic environment that influences its thermal behavior. This guide will dissect the factors governing its stability and provide practical advice for its handling in reflux reactions.

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal stability of 4-Bromo-3-chloro-6-methylquinoline under typical reflux conditions?

Key takeaway: It is crucial to assume that the compound may have limited thermal stability and to design experiments that minimize prolonged exposure to high temperatures.

Q2: Which of the halogen-carbon bonds (C-Br vs. C-Cl) is more likely to break under thermal stress?

The Carbon-Bromine (C-Br) bond is weaker than the Carbon-Chlorine (C-Cl) bond. The bond dissociation energies are approximately 293 kJ/mol for a typical C-Br bond and 351 kJ/mol for a C-Cl bond.[2] This suggests that under thermal stress, the C-Br bond at the 4-position is more susceptible to homolytic cleavage, leading to potential dehalogenation or other side reactions.[2][3]

Expert Insight: While the C-Br bond is weaker, the overall reactivity is also influenced by the electronic environment of the quinoline ring. The position of the halogens and the presence of the methyl group will play a role in the actual degradation pathway.

Q3: What are the potential degradation pathways for 4-Bromo-3-chloro-6-methylquinoline during reflux?

Several degradation pathways should be considered when refluxing 4-Bromo-3-chloro-6-methylquinoline:

  • Dehalogenation: The most probable degradation pathway is the loss of one or both halogen atoms. Reductive dehalogenation, where the halogen is replaced by a hydrogen atom, is a common reaction for aryl halides.[2][3] This can be influenced by the solvent, trace metals, or other reagents in the reaction mixture.

  • Isomerization and Rearrangement: Although less common for the quinoline core itself, substituent migration is a possibility under harsh thermal conditions, potentially leading to the formation of isomeric products.

  • Polymerization: At high temperatures, complex aromatic molecules can undergo polymerization, leading to the formation of tar-like byproducts. This is often observed as a darkening of the reaction mixture and can complicate product isolation.

  • Reaction with Solvent: The choice of solvent is critical. Protic solvents, especially under basic or acidic conditions, may participate in nucleophilic substitution reactions with the halogenated quinoline. Aprotic solvents are generally preferred to minimize this risk.

Diagram: Potential Degradation Pathways

A 4-Bromo-3-chloro-6-methylquinoline B Dehalogenation (Loss of Br and/or Cl) A->B Heat/Catalyst C Isomerization/Rearrangement A->C High Temp. D Polymerization (Tarry Byproducts) A->D Prolonged Heating E Reaction with Solvent A->E Reactive Solvent

Caption: Potential degradation pathways for 4-Bromo-3-chloro-6-methylquinoline under reflux.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Symptom Potential Cause(s) Troubleshooting Steps & Solutions
Low or no yield of the desired product. 1. Decomposition of the starting material. 2. Formation of soluble byproducts. 1a. Lower the reflux temperature: Use a lower-boiling solvent if the reaction chemistry allows.1b. Reduce reaction time: Monitor the reaction closely using TLC or LC-MS and stop the reaction as soon as the starting material is consumed.1c. Use an inert atmosphere: Purge the reaction vessel with nitrogen or argon to prevent oxidative degradation.2. Analyze the crude reaction mixture: Use techniques like LC-MS or GC-MS to identify potential soluble byproducts. This can help in understanding the degradation pathway and optimizing conditions.
Reaction mixture turns dark or forms tar. 1. Polymerization at high temperatures. 2. Charring of the starting material or product. 1a. Decrease the reaction temperature. 1b. Use a more dilute solution. 1c. Ensure efficient stirring to prevent localized overheating. 2. If charring is observed on the flask, it indicates excessive heat input. Use a heating mantle with a temperature controller for better regulation.
Multiple unexpected spots on TLC analysis. 1. Formation of various degradation products. 2. Isomerization. 3. Reaction with impurities in the solvent or reagents. 1. Attempt to isolate and characterize the major byproducts using preparative TLC or column chromatography followed by NMR and MS analysis. 2. Consider if the reaction conditions could be promoting rearrangement. Lowering the temperature may suppress this. 3. Use high-purity, dry solvents and fresh reagents.
Difficulty in purifying the product. 1. Presence of polar byproducts that co-elute. 2. The product itself is unstable on silica gel. 1. Try different solvent systems for column chromatography. A gradient elution might be necessary. 1b. Consider alternative purification methods like recrystallization or preparative HPLC. 2. Use a less acidic stationary phase like alumina or a deactivated silica gel.

Experimental Protocols: Best Practices for Refluxing 4-Bromo-3-chloro-6-methylquinoline

To ensure the thermal stability and successful reaction of 4-Bromo-3-chloro-6-methylquinoline, adhere to the following best practices.

Protocol 1: General Reflux Setup

This protocol outlines a standard setup for refluxing reactions involving thermally sensitive compounds.

Materials:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a temperature controller

  • Magnetic stirrer and stir bar

  • Inert gas source (Nitrogen or Argon)

  • Drying tube or bubbler

Procedure:

  • Assembly: Assemble the reflux apparatus in a fume hood. Ensure all glassware is dry.

  • Inert Atmosphere: Purge the system with an inert gas for 10-15 minutes before adding reagents. Maintain a positive pressure of the inert gas throughout the reaction.

  • Reagent Addition: Dissolve 4-Bromo-3-chloro-6-methylquinoline in an appropriate aprotic solvent (e.g., toluene, xylene, or dioxane) in the round-bottom flask. Add other reagents as required by your specific protocol.

  • Heating: Begin stirring and slowly heat the mixture to the desired reflux temperature using the heating mantle and controller. Avoid rapid heating.

  • Monitoring: Monitor the reaction progress regularly using TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature before proceeding with the work-up.

Diagram: Recommended Reflux Setup

cluster_0 Reflux Apparatus A Inert Gas In B Condenser A->B C Water Out B->C E Round-Bottom Flask (Reaction Mixture) B->E H Drying Tube/Bubbler B->H D Water In D->B F Heating Mantle E->F G Magnetic Stirrer F->G

Caption: A standard reflux apparatus with provisions for an inert atmosphere.

Protocol 2: Monitoring Reaction Stability by LC-MS

Regularly monitoring your reaction is key to preventing excessive degradation.

Procedure:

  • Sample Preparation: At regular intervals (e.g., every 30-60 minutes), carefully withdraw a small aliquot (a few drops) from the reaction mixture using a long glass pipette.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it with a suitable solvent (e.g., acetonitrile or methanol).

  • Analysis: Analyze the quenched sample by LC-MS.

  • Data Interpretation:

    • Monitor the disappearance of the starting material peak (m/z corresponding to 4-Bromo-3-chloro-6-methylquinoline).

    • Track the appearance and growth of the desired product peak.

    • Look for the emergence of new peaks that could indicate degradation products. Pay close attention to masses corresponding to dehalogenated species (loss of Br, Cl, or both).

Data Presentation: Bond Dissociation Energies

The following table provides a comparison of relevant bond dissociation energies, highlighting the relative lability of the C-Br bond.

BondBond Dissociation Energy (kJ/mol)Implication for Thermal Stability
C-Br (Aromatic)~293More likely to cleave under thermal stress.[2]
C-Cl (Aromatic)~351More stable than the C-Br bond.[2]
C-C (Aromatic)~500-550The quinoline ring itself is very stable.
C-H (Aromatic)~464Strong and generally stable.

Conclusion and Recommendations

While 4-Bromo-3-chloro-6-methylquinoline is a valuable synthetic intermediate, its thermal stability under reflux must be carefully considered. The presence of the C-Br bond, in particular, introduces a potential point of weakness. To mitigate the risk of degradation, it is recommended to:

  • Use the lowest possible reflux temperature that still allows for an acceptable reaction rate.

  • Minimize reaction times by closely monitoring the reaction progress.

  • Employ high-purity, aprotic solvents to avoid side reactions.

  • Work under an inert atmosphere to prevent oxidative decomposition.

  • Utilize analytical techniques like LC-MS to proactively identify the formation of degradation byproducts.

By following these guidelines, researchers can enhance the reliability and success of their experiments involving 4-Bromo-3-chloro-6-methylquinoline.

References

Sources

Validation & Comparative

Technical Comparison Guide: LC-MS/MS Fragmentation Profiling of 4-Bromo-3-chloro-6-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of halogenated quinoline scaffolds for antimalarial and anticancer therapeutics, the precise structural characterization of intermediates is critical. 4-Bromo-3-chloro-6-methylquinoline presents a unique analytical challenge due to the presence of two distinct halogens (Br, Cl) on a fused aromatic system.

This guide provides an in-depth technical comparison of the LC-MS/MS fragmentation behavior of this target molecule against its mono-halogenated synthetic precursors (3-chloro-6-methylquinoline and 4-bromo-6-methylquinoline). By establishing a definitive fragmentation logic based on bond dissociation energies (BDE) and isotopic abundance, this guide enables researchers to confidently distinguish the target product from incomplete reaction byproducts in complex reaction mixtures.

Theoretical Framework: Isotopic & Energetic Logic

Before analyzing fragmentation, the identity of 4-Bromo-3-chloro-6-methylquinoline is established through its distinct isotopic signature. Unlike standard organic molecules, the interplay between Bromine (


) and Chlorine (

) creates a diagnostic triplet pattern.
Isotopic Abundance Comparison

The "Performance" of the target molecule in MS1 (Full Scan) is defined by its ability to be fingerprinted against its mono-halogenated alternatives.

CompoundFormulaIsotopic Pattern (M : M+2 : M+4)Diagnostic Value
Target: 4-Bromo-3-chloro-6-methylquinoline C

H

BrClN
3 : 4 : 1 High. Unique triplet signature confirms presence of both halogens.
Alternative A: 3-Chloro-6-methylquinolineC

H

ClN
3 : 1 : 0Low. Standard chlorine doublet. Indistinguishable from other mono-chloro isomers without MS2.
Alternative B: 4-Bromo-6-methylquinolineC

H

BrN
1 : 1 : 0Medium. Standard bromine doublet.

Mechanistic Insight: The 3:4:1 ratio for the target arises from the probability expansion of the natural abundances:

  • M (100%):

    
     + 
    
    
    
  • M+2 (133%): (

    
     + 
    
    
    
    ) + (
    
    
    +
    
    
    ) — These isobaric overlaps create the dominant peak.
  • M+4 (33%):

    
     + 
    
    
    
Bond Dissociation Energy (BDE) Hierarchy

In MS/MS (CID), fragmentation is governed by the weakest link. The bond dissociation energies dictate the sequence of neutral losses:

  • C–Br (~280 kJ/mol): Weakest bond. Cleaves first.

  • C–Cl (~400 kJ/mol): Stronger bond. Cleaves second.

  • C–C/C–N (Ring): Strongest. Ring opening occurs only after halogen loss.

Experimental Protocol

To replicate the fragmentation data described below, use the following self-validating protocol. This method is optimized for small molecule structural elucidation using ESI+.

LC-MS/MS Conditions
ParameterSettingRationale
Instrumentation Q-TOF or Triple Quadrupole (QqQ)High-resolution required for exact mass; QqQ sufficient for pattern matching.
Ionization ESI Positive ModeQuinoline nitrogen is readily protonated (

).
Column C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm)Standard retention of hydrophobic halogenated aromatics.
Mobile Phase A Water + 0.1% Formic AcidPromotes ionization ([M+H]

).
Mobile Phase B Acetonitrile + 0.1% Formic AcidStrong eluent for organic solubility.
Collision Energy Stepped (15, 30, 45 eV)Ensures capture of both fragile halogen losses and stable ring fragments.
Workflow Diagram

The following diagram outlines the decision process for identifying the target against its impurities.

ExperimentalWorkflow Sample Reaction Mixture (Crude) LC LC Separation (C18 Column) Sample->LC MS1 MS1 Full Scan (m/z 255-260) LC->MS1 CheckPattern Check Isotopic Pattern MS1->CheckPattern Pattern341 Pattern 3:4:1 (Target Candidate) CheckPattern->Pattern341 Found Pattern31 Pattern 3:1 (Des-bromo Impurity) CheckPattern->Pattern31 Found Pattern11 Pattern 1:1 (Des-chloro Impurity) CheckPattern->Pattern11 Found MS2 MS/MS Fragmentation (CID) Pattern341->MS2 FragBr Primary Loss: -Br/HBr (Δm 79/80) MS2->FragBr FragCl Secondary Loss: -Cl/HCl (Δm 35/36) FragBr->FragCl Confirm CONFIRMED IDENTITY: 4-Bromo-3-chloro-6-methylquinoline FragCl->Confirm

Caption: Figure 1. Logical workflow for discriminating the target molecule from synthetic byproducts using MS1 isotopic filtering followed by MS2 fragmentation confirmation.

Comparative Fragmentation Analysis

This section compares the MS/MS spectrum of the target against its primary alternative (the des-bromo analogue, 3-chloro-6-methylquinoline).

Fragmentation Pathway: The Target

Precursor: [M+H]


 at m/z ~256 (for 

).
  • Primary Event (Characteristic): Loss of Bromine.

    • Due to the weaker C-Br bond, the first major fragment is the loss of the bromine radical (Br•, 79 Da) or HBr (80 Da).

    • Observation: A dominant peak at m/z ~176/177 (retaining the Chlorine signature).

    • Differentiation: This transition (256 -> 176) is absent in the des-bromo alternative.

  • Secondary Event: Loss of Chlorine.

    • The resulting ion (Chloro-methylquinoline core) subsequently loses the Chlorine radical or HCl.

    • Observation: Peak at m/z ~141 (Methylquinoline radical cation).

  • Tertiary Event: Ring Degradation.

    • Loss of HCN (27 Da) from the pyridine ring of the quinoline.

    • Observation: Peak at m/z ~114.

Comparison Table: Target vs. Alternatives
FeatureTarget: 4-Br-3-Cl-6-Me-Q Alt 1: 3-Cl-6-Me-Q Alt 2: 4-Br-6-Me-Q
Precursor (m/z) ~256~178~222
Primary Neutral Loss -Br / -HBr (79/80 Da) -Cl / -HCl (35/36 Da)-Br / -HBr (79/80 Da)
Intermediate Ion m/z 176 (Chloro-quinoline)m/z 142 (Methyl-quinoline)m/z 142 (Methyl-quinoline)
Secondary Loss -Cl / -HCl -HCN-HCN
Final Core Ion m/z 114 (C

H

)
m/z 115m/z 115
Mechanistic Visualization[2]

FragmentationPathway Parent [M+H]+ m/z 256 (3:4:1 Pattern) Step1 Loss of Br• / HBr (Weakest Bond) Parent->Step1 Inter1 [M+H - Br]+ m/z ~177 (Cl Isotope Pattern) Step1->Inter1 -79/80 Da Step2 Loss of Cl• / HCl Inter1->Step2 Inter2 [M+H - Br - Cl]+ m/z ~141 (Methylquinoline core) Step2->Inter2 -35/36 Da Step3 Loss of HCN (Ring Cleavage) Inter2->Step3 Final Fragment m/z ~114 Step3->Final -27 Da

Caption: Figure 2. Proposed fragmentation pathway for 4-Bromo-3-chloro-6-methylquinoline illustrating the sequential loss of halogens based on bond energy.

Conclusion & Recommendations

For researchers validating the synthesis or purity of 4-Bromo-3-chloro-6-methylquinoline , reliance on retention time alone is insufficient due to the structural similarity of byproducts.

Key Takeaways:

  • Filter by MS1: Only the target molecule exhibits the 3:4:1 isotopic triplet at m/z 255-259.

  • Confirm by MS2: The presence of a transition corresponding to the loss of Bromine (m/z 256

    
     177) followed by Chlorine (m/z 177 
    
    
    
    141) is the definitive fingerprint.
  • Differentiation: If the spectrum shows an immediate loss of HCN or HCl without a prior -79/-80 loss, the sample is likely the des-bromo impurity.

References

  • NIST Mass Spectrometry Data Center. "Chlorine - Bromine Combination Isotope Intensities." National Institute of Standards and Technology (NIST). [Link]

  • PubChem. "4-Bromo-3-chloro-6-methoxyquinoline (Structural Analogue Reference)." National Library of Medicine. [Link]

  • Chemistry Steps. "Isotopes in Mass Spectrometry: Chlorine and Bromine Patterns." [Link]

  • University of Calgary. "Mass Spectrometry - Fragmentation Patterns of Halogenated Compounds." LibreTexts. [Link]

HPLC Purity Standards for 4-Bromo-3-chloro-6-methylquinoline: A Comparative Qualification Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of PI3K/mTOR inhibitors and antimalarial scaffolds, 4-Bromo-3-chloro-6-methylquinoline serves as a critical regulatory starting material (RSM) or intermediate. Unlike common APIs, this compound lacks a pharmacopeial (USP/EP) Certified Reference Material (CRM).[1]

This guide objectively compares the three available classes of purity standards for this molecule: Commercial Building Blocks , Custom Reference Standards , and In-House Qualified Materials .[1] It provides the experimental framework to validate these standards, ensuring compliance with ICH Q3A/Q3B impurity profiling requirements.[1]

The Core Challenge: Regioisomerism

The primary analytical risk for this scaffold is the regioisomeric impurity . Synthetic routes (e.g., POCl₃ chlorination of hydroxyquinolines) often yield mixtures of the 3-chloro-4-bromo and 4-chloro-3-bromo isomers. Standard C18 HPLC often fails to resolve these, leading to "hidden" impurities and incorrect potency assignment.[1]

Part 1: The Chemical Context & Impurity Landscape

To select the right standard, one must understand the molecule's behavior.[2][3]

  • Compound: 4-Bromo-3-chloro-6-methylquinoline

  • Molecular Formula: C₁₀H₇BrClN[1]

  • Predicted pKa: ~2.5 - 3.0 (Quinoline nitrogen basicity is reduced by electron-withdrawing halogens).[1]

  • LogP: ~3.8 (Highly lipophilic).[1]

Critical Impurities to Quantify

A valid reference standard must be pure enough to resolve and quantify these specific impurities:

Impurity TypeStructure/DescriptionOriginChromatographic Challenge
Regioisomer 3-Bromo-4-chloro-6-methylquinolineHalogen migration during synthesisHigh: Co-elutes on standard C18 due to identical m/z and hydrophobicity.[1]
Hydrolysis 4-Bromo-6-methyl-3-hydroxyquinolineIncomplete chlorination or moisture degradationLow: Elutes early (polar).[1]
Des-Halo 4-Bromo-6-methylquinolineHydrogenolysis byproductMedium: Elutes close to main peak.[1]

Part 2: Comparative Analysis of Standard Types

Since no compendial standard exists, you must choose between these three tiers.

Tier 1: Commercial "Building Block" Grade[1]
  • Source: Bulk chemical catalogs (e.g., Fluorochem, Combi-Blocks).[1]

  • Claimed Purity: typically 95% - 97%.[1]

  • Data Provided: H-NMR, basic LC-MS.

  • Verdict: UNSUITABLE for Quantitative Impurity Analysis.

    • Risk:[1][4] Often contains 1-3% regioisomers that are not integrated separately in the vendor's generic LC method.[1] Using this as a standard will structurally bias your assay, underestimating impurities in your drug substance.[1]

Tier 2: Custom "Reference Grade" (Recommended)
  • Source: Specialized synthesis CROs or purified in-house batches.[1]

  • Claimed Purity: >99.5% (Chromatographic purity) / >99.0% (Assayed Potency).[1]

  • Data Provided: qNMR (Quantitative NMR), ROI (Residue on Ignition), Water Content (KF), HPLC (2 orthogonal methods).

  • Verdict: REQUIRED for GMP Release Testing.

    • Benefit: Establishes a "Mass Balance" potency (100% - Impurities - Water - Residual Solvents).[1]

Tier 3: In-Situ "Relative" Standard
  • Source: The crude reaction mixture of the drug substance.[1]

  • Verdict: Emergency Use Only (R&D).

    • Method: Use when no isolated standard is available.[1] Quantify by %Area Normalization.

    • Risk:[1][4] Assumes all response factors (RRF) are 1.0, which is false for halogenated quinolines (Cl vs Br absorbance differs at 254 nm).[1]

Part 3: Experimental Validation (The Self-Validating System)

To qualify your standard (Tier 2), you must prove it is free of the "hidden" regioisomer. This requires an Orthogonal Chromatographic Approach .

Protocol A: The "Purity Check" Method (Phenyl-Hexyl)

Standard C18 columns interact primarily via hydrophobicity. Phenyl-Hexyl columns utilize


 interactions, which are sensitive to the electron density changes caused by the position of the Chloro vs. Bromo substituents.

Method Parameters:

  • Column: Phenomenex Luna Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm).[1]

  • Mobile Phase A: 10 mM Ammonium Formate pH 3.0 (Suppress silanol tailing).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 40% B to 80% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 254 nm (Aromatic core) and 220 nm.[1]

  • Temperature: 35°C.[1]

Acceptance Criteria:

  • Main peak purity (via Diode Array Detector) > 99.9%.[1]

  • Resolution (

    
    ) between Main Peak and nearest isomer > 1.5.[1]
    
Protocol B: Quantitative NMR (qNMR) for Potency Assignment

Do not rely on "100% minus impurities" alone.[1] Direct potency measurement is required.[1]

  • Internal Standard: 1,3,5-Trimethoxybenzene (Traceable to NIST).[1]

  • Solvent: DMSO-

    
     (Solubility is poor in 
    
    
    
    ).
  • Relaxation Delay (

    
    ):  > 30 seconds (Essential for accurate integration of aromatic protons).
    
  • Calculation:

    
    
    

Part 4: Visualization of the Qualification Workflow

The following diagram outlines the decision logic and experimental workflow for establishing a valid reference standard for this compound.

G Start Start: Acquire Candidate Material (Commercial or Crude) Analysis1 Step 1: Generic C18 HPLC (Purity > 98%?) Start->Analysis1 Purification Prep-HPLC Purification (Target: >99.5%) Analysis1->Purification No (<98%) Analysis2 Step 2: Orthogonal HPLC (Phenyl-Hexyl Column) Detect Regioisomers Analysis1->Analysis2 Yes Purification->Analysis1 Fail REJECT: Regioisomer Present (Cannot be used as Ref Std) Analysis2->Fail Isomer Co-elution qNMR Step 3: qNMR Assay (Direct Potency Assignment) Analysis2->qNMR Single Peak Characterization Step 4: Full Characterization (MS, IR, ROI, KF) qNMR->Characterization Final APPROVED REFERENCE STANDARD (Valid for 12 Months) Characterization->Final

Caption: Figure 1. Qualification workflow for establishing a Primary Reference Standard for halogenated quinolines, emphasizing orthogonal separation of isomers.

Part 5: Summary of Specifications

When establishing your standard, ensure the final Certificate of Analysis (CoA) meets these specific criteria to ensure scientific integrity.

TestMethodAcceptance LimitRationale
Appearance VisualOff-white to yellow solidQuinolines oxidize/yellow with light exposure.[1]
Identification 1H-NMR & MSConforms to StructureConfirm halogen placement (splitting patterns).[1]
Chromatographic Purity HPLC (Phenyl-Hexyl)> 99.5% AreaEnsure no interference from regioisomers.
Assay (Potency) qNMR or Mass Balance98.0% - 102.0% w/wRequired for calculating Response Factors.[1]
Residual Solvents GC-Headspace< ICH Q3C LimitsSolvents inflate the weight, skewing potency.[1]

References

  • ICH Harmonised Tripartite Guideline. (2006).[1] Impurities in New Drug Substances Q3A(R2).[1] International Council for Harmonisation.[1][4] [Link]

  • U.S. Food and Drug Administration. (2000).[1] Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.[1][Link]

  • McGachy, C. J., et al. (2019).[1][5] Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers.[1][5] ResearchGate.[1] [Link]

Sources

Comparative Guide: Crystal Engineering & Structural Analysis of Polysubstituted Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide objectively compares the structural performance of polysubstituted quinolines against mono-substituted and unsubstituted variants. While the quinoline scaffold is a privileged structure in FDA-approved drugs (e.g., antimalarials, kinase inhibitors), polysubstitution at the 2, 4, and 8 positions drastically alters solid-state packing. This guide provides experimental data demonstrating how steric bulk shifts the dominant intermolecular force from non-specific


-

stacking to highly directional hydrogen bonding networks, directly influencing solubility and bioavailability.

Part 1: Structural Classes & Comparative Data

The critical differentiator in quinoline crystal engineering is the Substitution-Induced Packing Shift (SIPS) . Unsubstituted quinolines stack efficiently (low solubility), whereas polysubstituted variants often adopt "herringbone" or "twisted" motifs due to steric hindrance, creating voids that can improve dissolution rates.

Data Table: Structural Parameters of Quinoline Derivatives

The following table summarizes X-ray diffraction data comparing key bond metrics and interaction distances between a standard 2,4-disubstituted derivative and a metal-complexed variant.

Feature2,4-Disubstituted Quinoline (Organic)8-Substituted Quinoline Complex (Metal-Organic)Standard Unsubstituted Quinoline
Primary Interaction Hydrogen Bonding (N-H...O)Face-to-Face

-

Stacking
Edge-to-Face

-

Stacking
Centroid Distance > 3.8 Å (Sterically hindered)3.563(9) Å (Tight stacking) [1]~3.7 Å
C-O Bond Length 1.177(2) Å (Ester C=O) [2]1.28 Å (Coordination)N/A
Torsion Angle ~76.8° (Twisted conformation) [3]< 5° (Planar)0° (Planar)
Lattice Energy Lower (Metastable/Soluble)Higher (Stable/Insoluble)High

Technical Insight: The torsion angle of ~76.8° in polysubstituted variants (e.g., ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate) disrupts planarity. This prevents the formation of insoluble infinite


-stacks, a common failure mode in early-stage drug candidates [3].

Part 2: Intermolecular Interactions & Performance

The -Stacking Limitation

In unsubstituted quinolines, the dominant thermodynamic driver is the overlap of


-orbitals between parallel rings.
  • Mechanism: Dispersion forces stabilize the stack.

  • Data: In 8-quinolinyloxyacetic acid complexes, centroid-centroid separations are as short as 3.56 Å , creating highly stable but insoluble lattices [1].

  • Drawback: This "pancake bonding" leads to poor dissolution profiles in aqueous media.

The Polysubstitution Advantage (The "Twist")

Introducing bulky groups (e.g., tosyl, piperidine, or phenyl) at the C2 and C4 positions forces the molecule out of planarity.

  • Mechanism: Steric clash between the C4-substituent and the C5-proton prevents parallel alignment.

  • Result: The crystal lattice relies on directional Hydrogen Bonds (e.g., C-H...O, N-H...N) rather than stacking.

  • Hirshfeld Surface Analysis: Data indicates that in 2,4-disubstituted derivatives, H...H contacts account for >50% of the surface area, while C...C (

    
    -stacking) contributions drop to <10% [2]. This shift correlates with improved "drug-likeness" scores.
    

Part 3: Experimental Protocols

Protocol A: Synthesis of 2,4-Disubstituted Quinolines

Context: This method avoids harsh Skraup conditions, preserving sensitive functional groups required for crystal networking.

  • Reagents: Aniline (1.0 eq), Benzaldehyde (1.0 eq), Pyruvic acid (1.0 eq).

  • Condensation: Reflux in ethanol (20 mL) for 3 hours.

    • Checkpoint: Monitor TLC for the disappearance of aniline.

  • Chlorination: Treat the resulting carboxylic acid with

    
     to form the acid chloride.
    
  • Amidation: React with substituted amine at 10–15°C in ethanol.

  • Purification: Recrystallize from hot ethanol. Do not use column chromatography if X-ray quality crystals are desired immediately; amorphous powders often result from rapid solvent removal [4].

Protocol B: Crystal Growth (Slow Evaporation vs. Diffusion)

Objective: Obtain single crystals suitable for XRD (>0.1 mm).

  • Method 1: Slow Evaporation (For stable solvates)

    • Dissolve 20 mg of the quinoline derivative in 3 mL of Methanol/Dichloromethane (1:1).

    • Cover with Parafilm and poke 3-5 small holes.

    • Validation: If crystals appear cloudy, the evaporation was too fast (solvent inclusion). Retest with Method 2.

  • Method 2: Vapor Diffusion (For "twisted" polysubstituted variants)

    • Inner Vial: Dissolve compound in minimal THF (good solubility).

    • Outer Vial: Add Pentane or Hexane (anti-solvent).

    • Mechanism: The slow diffusion of pentane lowers the solubility limit gradually, allowing the "twisted" molecules to organize without kinetic trapping.

Part 4: Technical Workflow & Logic

The following diagram illustrates the critical decision pathways for characterizing these structures, highlighting the feedback loop between XRD data and biological optimization.

QuinolineWorkflow Synthesis 1. Synthesis (2,4-Disubstitution) Purification 2. Purification (Recrystallization) Synthesis->Purification Crystallization 3. Crystal Growth (Vapor Diffusion) Purification->Crystallization XRD 4. Single Crystal XRD (Data Collection) Crystallization->XRD Quality Check StructureSol Structure Solution (SHELXT/OLEX2) XRD->StructureSol CheckTwist Is Torsion Angle > 40°? StructureSol->CheckTwist Hirshfeld Hirshfeld Surface Analysis (Quantify Interactions) FinalDrug Candidate Selection (High Solub. / Specific Binding) Hirshfeld->FinalDrug Validated SAR CheckTwist->Hirshfeld Yes (Twisted) Optimization Modify Substituent (Increase Steric Bulk) CheckTwist->Optimization No (Planar/Insoluble) Optimization->Synthesis Iterative Loop

Caption: Workflow integrating synthesis, crystallographic validation, and structural optimization for quinoline drug candidates.

References

  • ResearchGate. (2012). A view of intermolecular π - π stacking interactions between the quinoline rings. Retrieved from [Link]

  • National Institutes of Health (PMC). (2025). Crystal structure and Hirshfeld surface analyses... of methyl 2-[(4-cyanophenyl)methoxy]quinoline-4-carboxylate. Retrieved from [Link]

  • National Institutes of Health (PMC). (2022). Synthesis, X-ray diffraction study... of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. Retrieved from [Link]

  • Austin Publishing Group. (2015). Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. Retrieved from [Link]

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 4-Bromo-3-chloro-6-methylquinoline: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety. While 4-Bromo-3-chloro-6-methylquinoline is a valuable compound in synthetic chemistry, its specific toxicological profile is not extensively documented. This guide, therefore, adopts a proactive, risk-based approach, drawing upon data from structurally analogous halogenated quinolines to establish a robust framework for personal protection and safe handling. Our primary objective is to create a self-validating system of safety that protects both the researcher and the integrity of the research.

Hazard Assessment: An Expert-Informed Perspective

In the absence of a specific Safety Data Sheet (SDS) for 4-Bromo-3-chloro-6-methylquinoline, we must infer its potential hazards from similar chemical structures. This process, known as control banding, is a cornerstone of proactive laboratory safety. Halogenated quinolines are known to possess biological activity and potential toxicity. A review of available data on close analogs provides a clear rationale for exercising significant caution.

Table 1: Hazard Profile of Structurally Similar Halogenated Quinolines

Compound NameCAS NumberKey Hazards IdentifiedSource(s)
Quinoline91-22-5Harmful if swallowed or in contact with skin; Causes skin and eye irritation; Suspected of causing genetic defects; May cause cancer.[1]
6-Bromo-4-chloroquinoline65340-70-7Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation.[2]
3-Bromo-4-chloro-2-methylquinolineN/AToxic if swallowed; Causes serious eye damage.
7-Bromo-4-chloro-8-methylquinoline1189106-50-0Toxic if swallowed; Causes serious eye damage.[3]
4-Bromoisoquinoline1532-97-4Harmful if swallowed; Harmful in contact with skin; Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation.[4]

Based on this data, it is prudent to assume 4-Bromo-3-chloro-6-methylquinoline is, at a minimum, harmful if swallowed or absorbed through the skin, a severe eye and skin irritant, and a potential respiratory irritant. The possibility of long-term health effects, such as carcinogenicity or mutagenicity, as suggested by the parent quinoline compound, necessitates stringent controls.[1][5]

The Hierarchy of Controls: Beyond PPE

Personal Protective Equipment (PPE) is the final line of defense. True laboratory safety begins with robust engineering and administrative controls that minimize exposure potential from the outset. This follows the established "Hierarchy of Controls" model advocated by safety authorities like OSHA.[6]

  • Engineering Controls : All work involving 4-Bromo-3-chloro-6-methylquinoline, especially handling the solid powder or preparing stock solutions, must be conducted within a certified chemical fume hood.[7] The fume hood provides essential ventilation to capture and exhaust airborne particulates and vapors, drastically reducing the risk of inhalation.

  • Administrative Controls : Your institution must have a comprehensive Chemical Hygiene Plan in place. Adhere strictly to Standard Operating Procedures (SOPs) developed for handling potent or uncharacterized compounds. Never work alone, and ensure all personnel are trained on the specific hazards and emergency procedures outlined in this guide. Following the RAMP framework (Recognize, Assess, Minimize, Prepare) is a foundational administrative control for every procedure.[8]

A Comprehensive Guide to Personal Protective Equipment (PPE)

The selection of PPE must be deliberate and based on the assessed risks. For 4-Bromo-3-chloro-6-methylquinoline, a multi-layered approach is required.

Eye and Face Protection

Direct contact with halogenated quinolines can cause severe eye irritation or damage.[3]

  • Mandatory : ANSI Z87.1-compliant chemical splash goggles are required at all times when the compound is handled, even in solution.[9] Standard safety glasses do not provide an adequate seal against splashes or airborne powder.

  • Recommended for High-Risk Tasks : When there is a significant risk of splashing (e.g., during transfer of large volumes of solution or in reactions under pressure), a full-face shield must be worn over the chemical splash goggles.[10][11]

Skin and Body Protection

Given the high likelihood of skin irritation and the potential for dermal absorption, comprehensive body protection is non-negotiable.[2][4]

  • Laboratory Coat : A clean, buttoned, flame-resistant (FR) lab coat is essential, especially if flammable solvents are in use. Ensure the sleeves are long enough to cover the wrists.

  • Clothing : Long pants and closed-toe, closed-heel shoes are mandatory to cover all exposed skin on the lower body.[9] Synthetic clothing like polyester or nylon should be avoided as it can melt and adhere to the skin in the event of a fire.[9]

  • Apron : For procedures involving larger quantities or a high risk of splashing, a chemically resistant apron should be worn over the lab coat.

Hand Protection

No single glove material can protect against all chemicals indefinitely. Therefore, a thoughtful selection and protocol are critical.

  • Glove Type : Nitrile gloves are a suitable starting point for incidental contact with many chemicals. However, for halogenated aromatic compounds, it is crucial to consult the glove manufacturer's chemical resistance guide to ensure adequate protection against both the compound and any solvents being used.[11]

  • Double Gloving : Best practice involves wearing two pairs of nitrile gloves. This provides a buffer in case the outer glove is compromised, which may not be immediately visible. When work is complete, the outer pair can be removed and disposed of as hazardous waste, while the inner pair protects against surface contamination during de-gowning.

  • Inspection and Replacement : Always inspect gloves for any signs of degradation or puncture before use.[11] Gloves should be changed immediately if contamination is suspected and always after a maximum of two hours of use. Never reuse disposable gloves.

Respiratory Protection

Engineering controls are the primary method for preventing inhalation exposure.

  • Standard Operations : When working exclusively within a certified chemical fume hood, respiratory protection is typically not required.[1]

  • Non-Routine Operations : If engineering controls are not feasible (e.g., during a large spill cleanup outside of a hood or when handling bulk powder in a way that could generate dust), respiratory protection is mandatory. Use of a respirator requires enrollment in your institution's respiratory protection program, which includes medical evaluation, fit-testing, and training, as mandated by OSHA.[11] A half-mask or full-face respirator with combination P100 (particulate) and organic vapor cartridges would be appropriate.

Operational and Disposal Plans

A safe experiment is one that is planned from start to finish, including emergency preparedness and waste management.

Step-by-Step Handling Protocol
  • Preparation : Don all required PPE before entering the designated work area.

  • Weighing : Conduct all weighing of the solid 4-Bromo-3-chloro-6-methylquinoline on a tared weigh paper or in a disposable container inside a chemical fume hood to contain any airborne dust.

  • Solution Preparation : Add the solid to the solvent slowly and carefully within the fume hood. Cap the container before removing it from the hood.

  • Post-Handling : After handling, wipe down the work surface in the fume hood. Remove the outer pair of gloves and dispose of them in the designated solid halogenated waste container.

  • De-Gowning : Remove remaining PPE in the correct order (lab coat, then goggles, then inner gloves) to avoid cross-contamination. Wash hands thoroughly with soap and water.[2]

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Exit Prep 1. Don All Required PPE (Double Gloves, Goggles, Lab Coat) Weigh 2. Weigh Solid Compound Prep->Weigh Enter Hood Solve 3. Prepare Solution Weigh->Solve Clean 4. Clean Work Area Doff1 5. Dispose of Outer Gloves in Halogenated Waste Clean->Doff1 Exit Hood Doff2 6. Doff Remaining PPE Doff1->Doff2 Wash 7. Wash Hands Thoroughly Doff2->Wash

Caption: A streamlined workflow for safely handling 4-Bromo-3-chloro-6-methylquinoline.

Emergency Procedures
  • Skin Contact : Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[4]

  • Eye Contact : Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][12]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][4]

  • Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]

  • Spill : Evacuate the immediate area. If the spill is small and within the fume hood, use a chemical spill kit with an absorbent appropriate for organic compounds. If the spill is large or outside a hood, evacuate the lab and contact your institution's Environmental Health & Safety (EH&S) department.

Waste Disposal Plan

As a halogenated organic compound, 4-Bromo-3-chloro-6-methylquinoline waste is subject to strict regulations under the EPA's Resource Conservation and Recovery Act (RCRA). It must be treated as hazardous waste.

  • Waste Segregation : It is critical to segregate halogenated waste from non-halogenated waste streams.[13] Mixing them needlessly increases disposal costs and complexity.

  • Solid Waste : All contaminated solids, including used gloves, weigh papers, and disposable labware, must be placed in a clearly labeled, sealed container designated "Halogenated Organic Solid Waste."[14]

  • Liquid Waste : All solutions containing 4-Bromo-3-chloro-6-methylquinoline must be collected in a sealed, secondary-contained waste container labeled "Halogenated Organic Liquid Waste."[14] The container must list all chemical constituents.

  • Disposal : All hazardous waste must be disposed of through your institution's licensed hazardous waste management provider. Never pour chemical waste down the drain.[13]

G Start Waste Generated (Solid or Liquid) IsHalogenated Does it contain 4-Bromo-3-chloro-6-methylquinoline? Start->IsHalogenated SolidWaste Place in 'Halogenated Organic Solid Waste' Container IsHalogenated->SolidWaste Yes (Solid) LiquidWaste Place in 'Halogenated Organic Liquid Waste' Container IsHalogenated->LiquidWaste Yes (Liquid) NonHalogenated Follow Standard Lab Protocol for Non-Halogenated Waste IsHalogenated->NonHalogenated No Disposal Arrange for Pickup by Licensed Waste Vendor SolidWaste->Disposal LiquidWaste->Disposal

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.